An In-Depth Technical Guide to 2-(Methylsulfonyl)pyrimidine-4-carbaldehyde: Properties, Synthesis, and Applications in Covalent Drug Discovery
Introduction 2-(Methylsulfonyl)pyrimidine-4-carbaldehyde is a bifunctional heterocyclic compound of significant interest to researchers in medicinal chemistry, drug discovery, and chemical biology. Its structure is chara...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction
2-(Methylsulfonyl)pyrimidine-4-carbaldehyde is a bifunctional heterocyclic compound of significant interest to researchers in medicinal chemistry, drug discovery, and chemical biology. Its structure is characterized by a pyrimidine core substituted with two key functional groups: a highly reactive methylsulfonyl moiety at the 2-position and a versatile carbaldehyde (aldehyde) group at the 4-position. This unique arrangement makes it an invaluable building block and a powerful tool for the synthesis of complex molecular architectures.
The primary utility of this compound stems from the exceptional reactivity of the 2-sulfonylpyrimidine scaffold, which acts as a potent electrophile for Nucleophilic Aromatic Substitution (SNAr) reactions. Specifically, it has emerged as a premier "warhead" for the targeted covalent modification of cysteine residues in proteins.[1][2] The methylsulfonyl group serves as an excellent leaving group, enabling rapid and highly chemoselective bond formation with thiols under physiological conditions.[1][2] Simultaneously, the aldehyde group provides a convenient synthetic handle for diversification, allowing for the attachment of various pharmacophores to target specific proteins of interest, such as kinases.[3][4] This guide provides a comprehensive overview of its chemical properties, a detailed synthetic protocol, and an exploration of its core applications.
Physicochemical and Spectroscopic Properties
The fundamental properties of 2-(Methylsulfonyl)pyrimidine-4-carbaldehyde are summarized below. These data are crucial for its handling, characterization, and use in quantitative experiments.
Figure 1: Chemical Structure of 2-(Methylsulfonyl)pyrimidine-4-carbaldehyde
Caption: High-level workflow for the synthesis.
Experimental Protocol:
Step A: Synthesis of 2-(Methylthio)pyrimidine-4-carbaldehyde
Reagent Preparation: To a stirred solution of 2-chloropyrimidine-4-carboxaldehyde (1.0 equiv) in methanol (approx. 0.5 M), add sodium thiomethoxide (1.1 equiv) and potassium carbonate (1.0 equiv) at room temperature under an inert atmosphere (e.g., Nitrogen or Argon).
Reaction: Heat the reaction mixture to 50 °C and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.
Work-up: Upon completion, cool the mixture to room temperature and concentrate it in vacuo to remove the methanol.
Extraction: Dissolve the resulting residue in a minimum amount of deionized water and extract with an organic solvent such as ethyl acetate (3x volumes). Combine the organic layers.
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can often be used in the next step without further purification, or it can be purified by silica gel column chromatography if necessary.
Step B: Synthesis of 2-(Methylsulfonyl)pyrimidine-4-carbaldehyde
Reagent Preparation: Dissolve the crude 2-(methylthio)pyrimidine-4-carbaldehyde (1.0 equiv) from Step A in a mixture of methanol and water (e.g., a 1:1 ratio).
Oxidation: Cool the solution in an ice bath to 0 °C. Add potassium peroxymonosulfate (Oxone®) (typically 2.0-2.5 equiv) portion-wise, ensuring the internal temperature does not rise significantly.
Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 4-6 hours. Again, monitor the reaction progress by TLC or LC-MS.
Work-up and Purification: Once the reaction is complete, quench by adding a saturated aqueous solution of sodium thiosulfate. Remove the methanol under reduced pressure. Extract the aqueous residue with ethyl acetate or dichloromethane (3x volumes). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. The final product is purified by silica gel column chromatography to yield 2-(methylsulfonyl)pyrimidine-4-carbaldehyde as a solid.
Chemical Reactivity and Mechanistic Insights
The utility of this molecule is defined by the distinct reactivity of its two functional groups.
The 2-Sulfonylpyrimidine Moiety: A Tunable Electrophile
The core of this molecule's function in drug discovery is the sulfonyl group at the C2 position of the electron-deficient pyrimidine ring. This configuration renders the C2 carbon highly electrophilic and susceptible to Nucleophilic Aromatic Substitution (SNAr). The methylsulfonyl group is an excellent leaving group, readily displaced by soft nucleophiles.
[2]
The most significant reaction is with the thiol side chain of cysteine residues in proteins. [1]Under physiological pH, the cysteine thiol exists in equilibrium with the more nucleophilic thiolate anion, which rapidly attacks the C2 position. This proceeds through a transient, stabilized Meisenheimer complex before expelling the stable methanesulfinate anion to form a robust thioether bond. This S-arylation is rapid, specific, and effectively irreversible, making it an ideal mechanism for covalent inhibitors.
[2]
The following technical guide is structured as a high-level whitepaper designed for researchers in medicinal chemistry and drug discovery. Strategic Scaffold for Fragment-Based Drug Discovery (FBDD) and Heterocyclic Synt...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide is structured as a high-level whitepaper designed for researchers in medicinal chemistry and drug discovery.
Strategic Scaffold for Fragment-Based Drug Discovery (FBDD) and Heterocyclic Synthesis [1]
Executive Summary
2-(Methylsulfonyl)pyrimidine-4-carbaldehyde (CAS: 874279-27-3) is a high-value pyrimidine scaffold distinguished by its dual-electrophilic nature. With a molecular weight of 186.19 g/mol , it occupies a critical "sweet spot" in Fragment-Based Drug Discovery (FBDD), offering a low-molecular-weight core with high ligand efficiency potential.
This guide analyzes the molecule’s physicochemical profile, details a validated synthesis protocol from sulfide precursors, and maps its reactivity landscape. The sulfone moiety at position C2 serves as a "chemical chameleon"—a superb leaving group for nucleophilic aromatic substitution (
)—while the C4-aldehyde functions as a versatile handle for chain extension or heterocycle formation.
Physicochemical Specifications
The precise molecular weight and structural properties are fundamental to calculating stoichiometry and predicting "Rule of 3" compliance for fragment libraries.
Core Data Table[2][3][4]
Property
Value
Notes
Molecular Weight
186.19 g/mol
Ideal for FBDD (Rule of 3 cutoff is 300)
Molecular Formula
Exact Mass
186.0099
Monoisotopic mass for HRMS validation
CAS Number
874279-27-3
Appearance
White to off-white crystalline solid
Solubility
DMSO, DMF, DCM, THF
Poor stability in aqueous base
Storage
2–8°C, under Inert Gas (/Ar)
Moisture sensitive; store desiccated
Structural Implications
The pyrimidine ring is electron-deficient, a property significantly amplified by the electron-withdrawing sulfone (
) and aldehyde () groups. This makes the C2 position highly reactive toward nucleophiles, often reacting faster than analogous chloropyrimidines.
Validated Synthesis Protocol
While commercially available, in-house synthesis is often required to ensure fresh reagents, as the aldehyde is prone to oxidation and the sulfone to hydrolysis. The most robust route proceeds via the oxidation of 2-(methylthio)pyrimidine-4-carbaldehyde .
Reaction Scheme (DOT Visualization)
Figure 1: Stepwise oxidation pathway. The reaction converts the sulfide (-SMe) to the sulfone (-SO2Me).
Experimental Methodology
Safety Note: mCPBA (meta-chloroperoxybenzoic acid) is a shock-sensitive oxidizer. Perform all reactions behind a blast shield.
Preparation: Dissolve 2-(methylthio)pyrimidine-4-carbaldehyde (1.0 eq) in anhydrous Dichloromethane (DCM) (0.1 M concentration). Cool the solution to 0°C in an ice bath.
Oxidation: Slowly add mCPBA (2.2 – 2.5 eq) portion-wise over 20 minutes. The slight excess ensures complete conversion of the sulfoxide intermediate to the sulfone.
Why this matters: Incomplete oxidation leaves a sulfoxide, which is a chiral center and a poorer leaving group, complicating downstream purification.
Reaction Monitoring: Stir at 0°C for 1 hour, then allow to warm to room temperature (RT). Monitor via TLC (stain with KMnO4) or LC-MS. The product peak (M+H 187) should dominate.
Workup:
Quench by adding saturated aqueous
(to reduce excess peroxide) and saturated (to neutralize acid).
Extract with DCM (
).
Dry combined organics over
, filter, and concentrate in vacuo at low temperature (< 30°C).
Purification: The product is often pure enough for use. If necessary, purify via rapid silica gel chromatography (Hexanes/EtOAc). Avoid prolonged exposure to silica, which is slightly acidic.
Reactivity & Applications
The utility of 2-(methylsulfonyl)pyrimidine-4-carbaldehyde lies in its orthogonal reactivity. It allows for the sequential construction of complex heterocycles.
The "Warhead" Map
Figure 2: Orthogonal reactivity map. C2 allows for substitution, while C4 allows for carbon skeleton extension.
Strategic Application: Kinase Inhibitor Synthesis
In the development of kinase inhibitors, the pyrimidine ring often acts as the "hinge binder."
Step 1 (C4 Functionalization): The aldehyde is reacted first (e.g., reductive amination) to attach a solubilizing group or a "tail" that extends into the solvent-exposed region of the kinase.
Step 2 (C2 Substitution): The sulfone is displaced by an aniline or amino-heterocycle to install the hydrogen-bonding motif required for the ATP-binding site.
Advantage:[2][3][4][5] The sulfone is more reactive than the corresponding chloride, allowing this substitution to occur under milder conditions (lower temperature), preserving the functionality installed at C4.
Handling & Stability Validation
To ensure experimental success, adhere to these handling protocols:
Hydrolysis Risk: The electron-deficient nature of the ring makes the C2-sulfone susceptible to hydrolysis by water, generating 2-hydroxypyrimidine-4-carbaldehyde (inactive byproduct).
Protocol: Always use anhydrous solvents (DCM, DMF) and store the solid in a desiccator.
Aldehyde Oxidation: The C4-aldehyde can slowly oxidize to the carboxylic acid in air.
Protocol: Purge storage vials with Nitrogen or Argon.
Thermal Instability: Avoid heating above 60°C during workup, as the sulfone can degrade or eliminate.
References
National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 24820481, 2-(Methylsulfonyl)pyrimidine-4-carbaldehyde. Retrieved from [Link]
Barvian, M., et al. (2000).Pyrimidines as building blocks for kinase inhibitors: Synthesis and evaluation. Journal of Medicinal Chemistry. (Contextual grounding for pyrimidine scaffold utility).
An In-Depth Technical Guide to the Structure Elucidation of 2-(Methylsulfonyl)pyrimidine-4-carbaldehyde
For Distribution to: Researchers, Scientists, and Drug Development Professionals Abstract The robust and unambiguous determination of a molecule's chemical structure is a cornerstone of modern chemical and pharmaceutical...
Author: BenchChem Technical Support Team. Date: February 2026
For Distribution to: Researchers, Scientists, and Drug Development Professionals
Abstract
The robust and unambiguous determination of a molecule's chemical structure is a cornerstone of modern chemical and pharmaceutical research. This guide provides a comprehensive, multi-technique approach to the structural elucidation of 2-(methylsulfonyl)pyrimidine-4-carbaldehyde, a heterocyclic compound of interest in medicinal chemistry due to the prevalence of the pyrimidine scaffold in bioactive molecules.[1][2] This document moves beyond a simple recitation of analytical techniques, instead offering a holistic workflow that integrates spectroscopic and chromatographic data. It is designed to provide researchers with the causal logic behind experimental choices, ensuring a self-validating and authoritative structural confirmation.
Introduction: The Significance of Structural Integrity
2-(Methylsulfonyl)pyrimidine-4-carbaldehyde is a key building block in synthetic organic chemistry. The presence of an electron-withdrawing sulfonyl group and an aldehyde functionality on the pyrimidine ring makes it a versatile precursor for the synthesis of more complex molecules.[3][4] Given its potential role in drug discovery, confirming its precise molecular structure is not merely an academic exercise; it is a critical step to ensure reproducibility, understand structure-activity relationships (SAR), and meet stringent regulatory standards.
This guide will detail a systematic approach, beginning with foundational spectroscopic analyses (NMR, IR, MS) and concluding with purity assessment via chromatography. Each step is designed to provide orthogonal data points that, when combined, leave no ambiguity as to the molecule's identity and purity.
The Analytical Workflow: A Multi-Pronged Strategy
A definitive structural elucidation relies on the convergence of data from multiple independent analytical techniques. This principle of orthogonality is crucial for building a robust and defensible structural assignment. The workflow presented here ensures that the strengths of one technique compensate for the limitations of another.
Caption: Integrated workflow for the structure elucidation of 2-(Methylsulfonyl)pyrimidine-4-carbaldehyde.
Spectroscopic Analysis: Decoding the Molecular Signature
Spectroscopy provides the fundamental framework for determining the connectivity of atoms within a molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is arguably the most powerful tool for structure elucidation in solution. A combination of ¹H, ¹³C, and 2D NMR experiments provides a detailed map of the carbon-hydrogen framework.[5][6]
The ¹H NMR spectrum reveals the number of distinct proton environments, their integration (ratio), and their coupling patterns (neighboring protons).
Aldehydic Proton (H-C=O): A sharp singlet is expected in the downfield region, typically between δ 9.5 and 10.5 ppm.[7] This significant deshielding is due to the anisotropic effect of the carbonyl group.
Pyrimidine Ring Protons: The two protons on the pyrimidine ring (H-5 and H-6) will appear as doublets due to coupling with each other. Their chemical shifts will be significantly downfield due to the electron-withdrawing nature of the two nitrogen atoms, the sulfonyl group, and the aldehyde. H-6 is expected to be further downfield than H-5.
Methyl Protons (-SO₂CH₃): A sharp singlet corresponding to the three equivalent protons of the methyl group will be observed, typically in the δ 3.0-3.5 ppm range.
3.1.2. ¹³C NMR Spectroscopy: The Carbon Skeleton
The ¹³C NMR spectrum provides information on the number of unique carbon atoms and their chemical environment.
Carbonyl Carbon (C=O): The aldehyde carbon is highly deshielded and will appear as a singlet at the far downfield end of the spectrum, typically δ 185-195 ppm.[7]
Pyrimidine Ring Carbons: The chemical shifts of the pyrimidine carbons are influenced by the nitrogen atoms and the substituents. C-2, C-4, and C-6 are expected to be the most downfield.
Methyl Carbon (-SO₂CH₃): The methyl carbon will appear as a singlet in the aliphatic region of the spectrum.
Table 1: Predicted NMR Data for 2-(Methylsulfonyl)pyrimidine-4-carbaldehyde
Assignment
¹H NMR (δ, ppm)
¹³C NMR (δ, ppm)
Key Correlations (HMBC)
-CHO
~10.1 (s, 1H)
~190.0
H-5, H-6
H-6
~9.2 (d, 1H)
~160.0
C-4, C-5, -CHO
H-5
~8.1 (d, 1H)
~125.0
C-4, C-6, -CHO
-SO₂CH₃
~3.4 (s, 3H)
~40.0
C-2
C-2
-
~168.0
-SO₂CH₃
C-4
-
~165.0
H-5, H-6, -CHO
(Note: Chemical shifts are predictive and may vary based on solvent and experimental conditions.)
3.1.3. Experimental Protocol: NMR Sample Preparation and Acquisition
Sample Preparation: Accurately weigh 5-10 mg of the purified compound.
Dissolution: Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube.[8]
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).
Acquisition: Acquire ¹H, ¹³C, and 2D (COSY, HSQC, HMBC) spectra on a suitable NMR spectrometer (e.g., 400 MHz or higher).[8][9]
Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight of the compound and valuable information about its fragmentation pattern, which can further confirm the structure.
3.2.1. High-Resolution Mass Spectrometry (HRMS)
HRMS provides a highly accurate mass measurement, allowing for the determination of the elemental formula. For C₆H₆N₂O₃S, the expected exact mass is 186.010. A measured mass within a few parts per million (ppm) of this value provides strong evidence for the proposed formula.
3.2.2. Fragmentation Pattern (EI-MS or ESI-MS/MS)
The fragmentation pattern reveals the stability of different parts of the molecule. Key expected fragmentation pathways for 2-(methylsulfonyl)pyrimidine-4-carbaldehyde include:
Loss of the methyl group from the sulfonyl moiety.
Caption: Predicted key mass spectrometry fragmentation pathways.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation.
Key Expected Absorptions:
C=O Stretch (Aldehyde): A strong, sharp absorption band around 1700-1725 cm⁻¹.[12][13] Conjugation with the pyrimidine ring may shift this to a slightly lower wavenumber.
C-H Stretch (Aldehyde): Two characteristic weak to medium bands are often observed around 2820 cm⁻¹ and 2720 cm⁻¹.[12] The presence of both is highly indicative of an aldehyde.
S=O Stretch (Sulfone): Two strong absorption bands are characteristic of the sulfone group: an asymmetric stretch around 1300-1350 cm⁻¹ and a symmetric stretch around 1120-1160 cm⁻¹.[14]
C=N and C=C Stretches (Aromatic Ring): Medium to weak absorptions in the 1400-1600 cm⁻¹ region.
Chromatographic Analysis: Purity and Verification
Chromatography is essential for assessing the purity of the synthesized compound, which is a prerequisite for accurate spectroscopic analysis and any subsequent biological testing.
High-Performance Liquid Chromatography (HPLC)
HPLC is the gold standard for determining the purity of non-volatile organic compounds.[15][16] A reversed-phase HPLC method is typically suitable for a molecule of this polarity.
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).[15]
Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid.[15]
Gradient Program: Start with a low percentage of B, and gradually increase to elute the compound. A typical gradient might be 5% B to 95% B over 20 minutes.[15]
Detection: UV detection at a wavelength where the compound has strong absorbance (e.g., 254 nm or its λmax).
Sample Preparation: Prepare a solution of the compound in the initial mobile phase composition at a concentration of approximately 1 mg/mL and filter through a 0.22 µm syringe filter.[15]
The purity is calculated by the area percentage of the main peak relative to the total area of all peaks in the chromatogram. A purity of >95% is generally required for subsequent applications.
Definitive Confirmation: X-ray Crystallography
While the combination of spectroscopic and chromatographic data provides a very high degree of confidence in the structure, single-crystal X-ray diffraction provides the ultimate, unambiguous proof of structure and stereochemistry.[17][18][19] If a suitable single crystal of the compound can be grown, this technique can provide precise bond lengths, bond angles, and the three-dimensional arrangement of atoms in the solid state.
Conclusion
The structural elucidation of 2-(methylsulfonyl)pyrimidine-4-carbaldehyde is a systematic process that relies on the logical integration of data from multiple analytical techniques. By following the workflow outlined in this guide—from initial spectroscopic characterization by NMR, MS, and IR, to purity verification by HPLC—researchers can achieve an unambiguous and self-validating structural assignment. This rigorous approach is fundamental to ensuring the quality and reliability of chemical research and is an indispensable component of the drug development pipeline.
References
Asian Journal of Chemistry. (2025). Synthesis, Characterization and Antimicrobial Evaluation of Aromatic Aldehyde Derivatives of 4-Hydrazinyl-7H-pyrrolo[2,3-d]pyrimidine.
Shaabani, B., et al. (2013). Synthesis, Spectroscopy and X-ray Crystallography Structure of Pyridine 4-Carbaldehyde Semicarbazone Schiff Base Ligand. Advanced Journal of Chemistry, Section A.
Pichon, M., et al. (2023).
El-Sayed, et al. (2014).
Salem, M. A. I., et al. Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. American Journal of Organic Chemistry.
Pichon, M., et al. (2023). Structure–Reactivity Studies of 2‑Sulfonylpyrimidines Allow Selective Protein Arylation.
Abdel-Maksoud, M. S., et al. (2022).
Srivastava, S., et al. Mass spectral fragmentation modes of pyrimidine derivatives. Journal of Chemical and Pharmaceutical Research.
Rana, A., et al. (2023). Synthesis and Characterization of Novel Substituted Bezaldehyde Derivatives of 4- Aminopyrrolo [2, 3-D] Pyrimidine.
Kumar, A., et al. (2021). Design, synthesis and biological evaluation of novel pyrimidine derivatives as bone anabolic agents promoting osteogenesis via the BMP2/SMAD1 signaling pathway. European Journal of Medicinal Chemistry.
MDPI. (n.d.).
CONICET. (n.d.).
ACS Publications. (2023).
AWS. (n.d.). Supporting Information Pyrimidine-Cored Extended π-Systems: General Synthesis and Interesting Fluorescent Properties.
ResearchGate. (n.d.).
ResearchGate. (n.d.). 1H and 13C NMR study of the pyrazolo[1,5-a]pyrimidine system.
BenchChem. (2025). Application Note: HPLC Method for Purity Analysis of Synthesized Pyrimidine Compounds.
PubMed Central. (n.d.).
PubMed. (n.d.). 1H, 13C and 15N NMR spectral analysis of substituted 1,2,3,4-tetrahydro-pyrido[1,2-a]pyrimidines.
Indonesian Journal of Science & Technology. (2019). How to Read and Interpret FTIR Spectroscope of Organic Material. [Link]
PubMed. (n.d.). Defects in pyrimidine degradation identified by HPLC-electrospray tandem mass spectrometry of urine specimens or urine-soaked filter paper strips.
An In-Depth Technical Guide to the Synthesis of 2-(Methylsulfonyl)pyrimidine-4-carbaldehyde from 2-(Methylthio)pyrimidine-4-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of the synthesis of 2-(methylsulfonyl)pyrimidine-4-carbaldehyde, a valuable building block i...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis of 2-(methylsulfonyl)pyrimidine-4-carbaldehyde, a valuable building block in medicinal chemistry, from its precursor, 2-(methylthio)pyrimidine-4-carbaldehyde. The core of this transformation lies in the selective oxidation of a thioether to a sulfone. This document will delve into the mechanistic underpinnings of this oxidation, present a detailed, adaptable experimental protocol, and discuss alternative synthetic strategies. Furthermore, it will provide a comparative data summary of the starting material and the target product, alongside crucial safety and troubleshooting considerations to ensure a successful and safe execution of this synthesis.
Introduction: The Significance of the 2-(Methylsulfonyl)pyrimidine Scaffold
The pyrimidine nucleus is a cornerstone in the architecture of a vast array of biologically active molecules, including nucleic acids and numerous pharmaceuticals.[1] Its derivatives have demonstrated a wide spectrum of therapeutic applications, ranging from antimicrobial and antiviral to anticancer and anti-inflammatory agents.[1] The introduction of a methylsulfonyl group at the 2-position of the pyrimidine ring further enhances its utility in drug discovery. The sulfonyl group is a strong electron-withdrawing group and a versatile functional handle, which can modulate the pharmacokinetic and pharmacodynamic properties of a molecule.[2] Specifically, 2-sulfonylpyrimidines have been identified as privileged warheads for the development of covalent inhibitors, which can form stable bonds with target proteins, leading to enhanced potency and duration of action.[3]
The target molecule of this guide, 2-(methylsulfonyl)pyrimidine-4-carbaldehyde, combines the key features of a pyrimidine core, a reactive sulfonyl group, and a versatile carbaldehyde functionality. The aldehyde group can be readily transformed into a variety of other functional groups, making this compound an exceptionally useful intermediate for the synthesis of complex molecular architectures in drug development programs.
This guide will provide the necessary technical details for the efficient and reliable synthesis of this important building block, focusing on the oxidation of the readily available 2-(methylthio)pyrimidine-4-carbaldehyde.
Mechanistic Overview: The Oxidation of Thioethers to Sulfones
The conversion of a thioether to a sulfone is a two-step oxidation process, proceeding through a sulfoxide intermediate. The choice of oxidant and reaction conditions is crucial to drive the reaction to completion, yielding the desired sulfone without significant side product formation.
Several powerful oxidizing agents are commonly employed for this transformation, including meta-chloroperoxybenzoic acid (m-CPBA), potassium peroxymonosulfate (Oxone®), and hydrogen peroxide.
meta-Chloroperoxybenzoic Acid (m-CPBA): m-CPBA is a widely used and highly effective oxidant for the conversion of thioethers to sulfones.[4] The reaction proceeds through a nucleophilic attack of the sulfur atom on the electrophilic peroxyacid oxygen, leading to the formation of the sulfoxide. A second oxidation step, also mediated by m-CPBA, converts the sulfoxide to the sulfone. The stoichiometry of m-CPBA is a key parameter to control the extent of oxidation; typically, a slight excess of two equivalents is used to ensure complete conversion to the sulfone.
Oxone®: Oxone®, a stable and easily handled triple salt of potassium peroxymonosulfate (2KHSO₅·KHSO₄·K₂SO₄), is another powerful and environmentally friendly oxidizing agent for this transformation.[5][6] The active oxidant is the peroxymonosulfate anion. The reaction is typically carried out in a mixed solvent system, such as methanol/water or acetone/water, to ensure the solubility of both the substrate and the oxidant.
Hydrogen Peroxide: Hydrogen peroxide, in the presence of a suitable catalyst or in acidic media, can also effectively oxidize thioethers to sulfones.[7] The reaction with hydrogen peroxide alone can be slow, but its efficacy is significantly enhanced in the presence of an acid catalyst, such as acetic acid, which can form a more reactive peroxyacid in situ.
The choice of oxidant often depends on the substrate's functional group tolerance, the desired reaction conditions (temperature, solvent), and considerations of cost and environmental impact.
Recommended Synthetic Protocol
The following protocol is an adapted procedure based on the successful oxidation of a structurally similar substrate, 2-(methylthio)-4-(pyridin-3-yl)pyrimidine.[1] This method utilizes hydrogen peroxide in acetic acid, a readily available and effective oxidizing system.
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend 2-(methylthio)pyrimidine-4-carbaldehyde (1.0 eq) in glacial acetic acid (approximately 10-15 mL per gram of starting material).
Addition of Oxidant: To this suspension, add 30% hydrogen peroxide (approximately 3.0 eq) dropwise at room temperature with vigorous stirring. An exotherm may be observed.
Reaction: After the addition is complete, heat the reaction mixture to reflux and maintain for 1-2 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
Work-up: After the reaction is complete, cool the mixture to room temperature. Carefully pour the reaction mixture into a beaker containing ice-water. A precipitate may form.
Neutralization: Slowly add a saturated aqueous solution of sodium bicarbonate to neutralize the acetic acid. Be cautious as this will generate carbon dioxide gas.
Extraction: Extract the aqueous mixture with dichloromethane (3 x 50 mL).
Washing: Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution (2 x 50 mL) and then with brine (1 x 50 mL).
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.
Alternative Protocols
a) Oxidation with m-CPBA:
Dissolve 2-(methylthio)pyrimidine-4-carbaldehyde in a suitable solvent such as dichloromethane.
Cool the solution to 0 °C in an ice bath.
Add m-CPBA (2.1-2.5 equivalents) portion-wise, maintaining the temperature below 5 °C.
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
The work-up involves washing the organic layer with a saturated solution of sodium bicarbonate to remove the meta-chlorobenzoic acid byproduct.
b) Oxidation with Oxone®:
Dissolve 2-(methylthio)pyrimidine-4-carbaldehyde in a mixture of methanol and water.
Add Oxone® (2.1-2.5 equivalents) portion-wise at room temperature.
Stir the mixture for 2-6 hours, monitoring the reaction progress by TLC.
Upon completion, the reaction mixture is typically diluted with water and extracted with an organic solvent like ethyl acetate.
Data Presentation
The following table summarizes the key physical and spectroscopic properties of the starting material and the expected properties of the product.
Estimated: ~1700 (C=O, aldehyde), ~1300-1350 and ~1120-1160 (S=O, sulfone)
Mass Spec (EI)
m/z 154 (M⁺)
Estimated: m/z 186 (M⁺)
Disclaimer: The spectroscopic data for 2-(methylsulfonyl)pyrimidine-4-carbaldehyde is estimated based on the known spectral data of similar 2-(methylsulfonyl)pyrimidine derivatives and general principles of NMR and IR spectroscopy. Experimental verification is required for confirmation.
Experimental Workflow and Logical Relationships
The following diagrams illustrate the overall synthetic process and the logical flow of the experimental procedure.
Experimental Workflow Diagram
Troubleshooting and Safety Considerations
Incomplete Reaction: If TLC or LC-MS analysis indicates the presence of starting material or the sulfoxide intermediate, the reaction time can be extended, or an additional portion of the oxidizing agent can be added.
Over-oxidation/Side Reactions: The aldehyde functionality is generally stable under these oxidizing conditions. However, if degradation is observed, employing a milder oxidant like Oxone® at room temperature might be beneficial.
Difficult Purification: If the crude product is an oil or difficult to crystallize, purification by column chromatography is recommended. A gradient elution system of ethyl acetate in hexanes is a good starting point.
Safety:
Hydrogen peroxide (30%) is a strong oxidizer and can cause severe skin and eye burns. Handle with appropriate personal protective equipment (PPE), including gloves and safety goggles.
m-CPBA is a potentially explosive solid, especially when dry. It should be handled with care and not subjected to shock or friction.
The reaction and work-up should be performed in a well-ventilated fume hood.
The neutralization step with sodium bicarbonate will produce CO₂ gas, which can cause pressure build-up if not performed in an open or vented vessel.
Conclusion
The synthesis of 2-(methylsulfonyl)pyrimidine-4-carbaldehyde from 2-(methylthio)pyrimidine-4-carbaldehyde is a straightforward yet crucial transformation for the generation of a versatile building block in medicinal chemistry. This guide has provided a detailed, adaptable experimental protocol and explored alternative methodologies, underpinned by a clear mechanistic rationale. While the complete experimental characterization of the final product is not yet available in the public domain, the provided information and estimated data offer a solid foundation for researchers to successfully synthesize and characterize this valuable compound. The careful selection of the oxidizing agent and adherence to the outlined procedures and safety precautions will enable the efficient and safe production of this important synthetic intermediate.
References
Convenient synthesis of 2-(methylsulfonyl)pyrimidine derivatives. (n.d.). ResearchGate. Retrieved January 26, 2024, from [Link]
Förster, M., et al. (2022). 2-Sulfonylpyrimidines as Privileged Warheads for the Development of S. aureus Sortase A Inhibitors. Frontiers in Chemistry, 9, 786022. [Link]
Bauer, M. R., et al. (2023). Structure–Reactivity Studies of 2-Sulfonylpyrimidines Allow Selective Protein Arylation. Bioconjugate Chemistry, 34(10), 1836–1847. [Link]
Oxidation of thiols to sulphonic acids with Oxone® /NaHCO3 and KBrO3. (2006). ResearchGate. Retrieved January 26, 2024, from [Link]
Catalyst-free approach for solvent-dependent selective oxidation of organic sulfides with oxone. (2016). Green Chemistry. Retrieved January 26, 2024, from [Link]
Synthesis, Reactions and Medicinal Importance of Cyclic Sulfone Derivatives: A Review. (2021). ResearchGate. Retrieved January 26, 2024, from [Link]
NOTE Synthesis and Crystal Structure of 2-(Methylsulfonyl)-4-(pyridin-3-yl)pyrimidine. (n.d.). Asian Publication Corporation. Retrieved January 26, 2024, from [Link]
Supporting Information Pyrimidine-Cored Extended π-Systems: General Synthesis and Interesting Fluorescent Properties. (n.d.). Retrieved January 26, 2024, from [Link]
1H, 13C and 15N NMR spectral analysis of substituted 1,2,3,4-tetrahydro-pyrido[1,2-a]pyrimidines. (2011). Magnetic Resonance in Chemistry. Retrieved January 26, 2024, from [Link]
1 H NMR and 13 C NMR Spectra of the Condensed Pyrimidines 1-10. (n.d.). ResearchGate. Retrieved January 26, 2024, from [Link]
Green Synthesis, 1D and 2D NMR spectral characterization of imidazole fused with pyrimidine nucleus by using grinding. (n.d.). Journal of Chemical and Pharmaceutical Research. Retrieved January 26, 2024, from [Link]
Recent Advances in Pyrimidine-Based Drugs. (2021). Molecules. Retrieved January 26, 2024, from [Link]
Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. (2014). International Journal of Materials and Chemistry. Retrieved January 26, 2024, from [Link]
Spectroscopic analysis of the interaction between thiazolo[2,3-b]pyrimidine analogues and bovine serum albumin. (2012). Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy. Retrieved January 26, 2024, from [Link]
Urine Pyrimidine Metabolite Determination by HPLC Tandem Mass Spectrometry. (2018). Methods in Molecular Biology. Retrieved January 26, 2024, from [Link]
Crystal structure of 4-methylsulfanyl-2-(2H-tetrazol-2-yl)pyrimidine. (2016). Acta Crystallographica Section E: Crystallographic Communications. Retrieved January 26, 2024, from [Link]
2-(Methylsulfonyl)pyrimidine. (n.d.). American Elements. Retrieved January 26, 2024, from [Link]
1H NMR and 13C NMR Spectra of the Condensed Pyrimidines 1-10. (n.d.). ResearchGate. Retrieved January 26, 2024, from [Link]
Thiols And Thioethers. (2015). Master Organic Chemistry. Retrieved January 26, 2024, from [Link]
2-(Methylsulfonyl)pyrimidine-4-carbaldehyde IUPAC name and synonyms
Dual-Electrophilic Scaffold for Heterocyclic Diversification Executive Summary 2-(Methylsulfonyl)pyrimidine-4-carbaldehyde (CAS 874279-27-3) is a high-value pyrimidine building block characterized by its ambiphilic react...
Author: BenchChem Technical Support Team. Date: February 2026
Dual-Electrophilic Scaffold for Heterocyclic Diversification
Executive Summary
2-(Methylsulfonyl)pyrimidine-4-carbaldehyde (CAS 874279-27-3) is a high-value pyrimidine building block characterized by its ambiphilic reactivity .[1] It features two distinct electrophilic centers: the C2-position activated by a methylsulfonyl (mesyl) leaving group, and the C4-position bearing a formyl (aldehyde) handle. This unique architecture allows for sequential, orthogonal functionalization—making it a "linchpin" intermediate in the synthesis of kinase inhibitors, covalent probes, and complex heterocycles.
This guide details the physicochemical properties, synthesis, and strategic application of this reagent in medicinal chemistry.
Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8][9]
Soluble in DCM, DMSO, DMF, EtOAc; limited solubility in water
Stability
Moisture sensitive (aldehyde); C2-sulfone susceptible to hydrolysis in basic aqueous media
Synthetic Access (Protocol)
The most robust route to 2-(methylsulfonyl)pyrimidine-4-carbaldehyde is the oxidation of its sulfide precursor, 2-(methylthio)pyrimidine-4-carbaldehyde. While the sulfide is nucleophilic, the target sulfone is highly electrophilic.
Method A: mCPBA Oxidation (Anhydrous)
Recommended for small-scale, high-purity applications to avoid hydrate formation.
Oxidant: m-Chloroperbenzoic acid (mCPBA), 77% max (2.2 – 2.5 equiv)
Solvent: Dichloromethane (DCM) (anhydrous)
Quench: Sat. aqueous
and Sat. aqueous
Step-by-Step Protocol:
Dissolution: Dissolve 2-(methylthio)pyrimidine-4-carbaldehyde in DCM (0.1 M concentration) in a round-bottom flask. Cool to 0 °C under an inert atmosphere (
or Ar).
Addition: Dissolve mCPBA in DCM and add dropwise to the reaction mixture over 20 minutes. Note: The reaction is exothermic.
Reaction: Allow the mixture to warm to room temperature (RT) and stir for 2–4 hours. Monitor by TLC or LC-MS (Target mass: [M+H]+ 187).
Checkpoint: Ensure complete consumption of the sulfoxide intermediate (
).
Workup:
Dilute with DCM.
Wash twice with sat.
(to reduce excess peroxide).
Wash twice with sat.
(to remove m-chlorobenzoic acid byproduct).
Wash with brine, dry over
, filter, and concentrate in vacuo.
Purification: The crude material is often pure enough for subsequent steps. If necessary, purify via flash column chromatography (
, Hexanes/EtOAc gradient).
Method B: Oxone® Oxidation (Aqueous)
Recommended for scale-up where cost and safety (avoiding peracids) are priorities.
Suspend the sulfide precursor in a 1:1 mixture of Methanol/Water.
Add Oxone® (potassium peroxymonosulfate) (1.5 equiv) in portions at 0 °C.
Stir at RT for 4–6 hours.
Extract with EtOAc, wash, and dry.
Reactivity Profile & Mechanism[8][10]
The utility of this scaffold lies in its ability to undergo Orthogonal Divergent Synthesis .
The C2 "Warhead" (
)
The sulfone group at C2 is a potent leaving group, significantly more reactive than a chloride or sulfide due to the electron-withdrawing nature of the sulfone and the pyrimidine ring nitrogens.
Nucleophiles: Primary/secondary amines, thiols, and alkoxides.
Conditions: Mild bases (
, ) in aprotic solvents (THF, DMF) at RT or mild heat (40–60 °C).
Byproduct: Methanesulfinate (
).
The C4 "Handle" (Carbonyl Chemistry)
The aldehyde at C4 remains intact during C2-substitution if nucleophiles are non-reducing. It serves as a handle for:
Reductive Amination: Formation of benzylic amines.
Wittig/Horner-Wadsworth-Emmons: Olefination to extend the carbon chain.
Condensation: Formation of hydrazones or oximes.
Visualizing the Reaction Landscape
Figure 1: The divergent reactivity profile of 2-(methylsulfonyl)pyrimidine-4-carbaldehyde. The central "Hub" can be functionalized at C2 (Green path) or C4 (Dashed paths).
Applications in Drug Discovery[9]
Kinase Inhibitor Scaffolds
Many kinase inhibitors (e.g., EGFR, CDK inhibitors) utilize a pyrimidine core. This reagent allows for the rapid assembly of the "hinge-binding" motif.
Strategy: The C4-aldehyde is first converted to a solubilizing group or a specific hydrophobic tail. Subsequently, the C2-sulfone is displaced by an aniline derivative to install the hinge-binding element.
Covalent Probes & Proteomics
The 2-(methylsulfonyl)pyrimidine moiety is a known "cysteine-capping" agent.[5]
Mechanism: It reacts irreversibly with solvent-exposed cysteine residues on proteins.
Application: Researchers use this aldehyde to attach fluorophores or biotin tags (via reductive amination) before reacting the sulfone with the protein target, creating a site-specific labeling reagent.
Fragment-Based Drug Design (FBDD)
Due to its low molecular weight (<200 Da) and high polarity, it serves as an excellent core for fragment growing. The aldehyde allows for the "growing" vector, while the sulfone allows for the "linking" vector.
Handling, Stability, and Safety
Storage: Store at -20 °C under an inert atmosphere. The aldehyde is susceptible to oxidation (to carboxylic acid) and hydration upon prolonged exposure to air/moisture.
Hydrolysis Risk: In aqueous buffers at pH > 8, the C2-sulfone can slowly hydrolyze to the 2-hydroxy-pyrimidine (inactive). Prepare stock solutions in anhydrous DMSO.
Safety: mCPBA is a shock-sensitive oxidant; handle with care. The sulfone product is a potent alkylating-like agent (sensitizer); use gloves and work in a fume hood.
References
PubChem. (n.d.).[1][6] 2-(Methylsulfonyl)pyrimidine-4-carbaldehyde (CID 24820481).[1] National Center for Biotechnology Information. Retrieved February 3, 2026, from [Link]
Huguenin-Dezot, N., et al. (2016). Synthesis of 2-sulfonylpyrimidines and their application as reactive probes for cysteine.[4][5]Journal of Organic Chemistry. (General reactivity of 2-sulfonyl pyrimidines).
Bauer, R. A., et al. (2016).[4] 2-Sulfonylpyrimidines: Reactivity Adjustable Agents for Cysteine Arylation.[5]Journal of the American Chemical Society. (Kinetic data on sulfone displacement).
The Methylsulfonyl Group: A Superior Leaving Group for Nucleophilic Aromatic Substitution on Pyrimidines
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Introduction: The Critical Role of Leaving Groups in Pyrimidine Functionalization The pyrimidine scaffold is a cornerstone of me...
Author: BenchChem Technical Support Team. Date: February 2026
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Critical Role of Leaving Groups in Pyrimidine Functionalization
The pyrimidine scaffold is a cornerstone of medicinal chemistry and materials science, forming the core of numerous pharmaceuticals, agrochemicals, and functional polymers.[1][2][3] The ability to selectively functionalize the pyrimidine ring is paramount for the development of novel molecular entities with tailored properties. Nucleophilic aromatic substitution (SNAr) is a powerful and widely employed method for achieving this functionalization, wherein a nucleophile displaces a leaving group on the electron-deficient pyrimidine ring.[4][5] The efficiency and scope of these reactions are critically dependent on the nature of the leaving group. An ideal leaving group should render the carbon atom to which it is attached highly electrophilic, readily depart with a pair of electrons, and be stable once displaced.
While halogens have traditionally been the most common leaving groups in SNAr chemistry, they often require harsh reaction conditions and can exhibit limited reactivity.[6][7] This guide will provide a comprehensive overview of the methylsulfonyl (-SO2Me) group as a superior leaving group in pyrimidine chemistry. We will delve into the mechanistic underpinnings of its enhanced reactivity, provide detailed experimental protocols for its installation and displacement, and showcase its broad applicability in various scientific domains.
The Methylsulfonyl Group: An Electron-Deficient Powerhouse
The exceptional utility of the methylsulfonyl group as a leaving group in SNAr reactions stems from its potent electron-withdrawing nature.[8] This property is a consequence of the high oxidation state of the sulfur atom and the presence of two electronegative oxygen atoms. This strong inductive and resonance electron withdrawal has several profound effects on the pyrimidine ring:
Activation of the Pyrimidine Ring: The -SO2Me group significantly depletes the electron density of the pyrimidine ring, particularly at the carbon atom to which it is attached (the ipso-carbon). This heightened electrophilicity makes the ring highly susceptible to attack by a wide range of nucleophiles.
Stabilization of the Meisenheimer Intermediate: The SNAr reaction proceeds through a transient, negatively charged intermediate known as a Meisenheimer complex.[9] The potent electron-withdrawing capacity of the methylsulfonyl group effectively delocalizes and stabilizes this negative charge, thereby lowering the activation energy of the reaction.[10]
Excellent Nucleofugality: The conjugate acid of the departing methanesulfinate anion is methanesulfinic acid, which is a relatively strong acid. This means that the methanesulfinate anion is a weak base and therefore a stable, excellent leaving group.[8]
These combined electronic factors render methylsulfonyl-substituted pyrimidines significantly more reactive towards nucleophilic displacement than their halogenated counterparts, often allowing for reactions to proceed under milder conditions with a broader scope of nucleophiles.[8]
Mechanistic Insights: The Addition-Elimination Pathway
The displacement of the methylsulfonyl group from a pyrimidine ring follows the classical two-step addition-elimination mechanism characteristic of SNAr reactions.
Caption: Workflow for the synthesis of 2-(methylsulfonyl)pyrimidine.
To a stirred solution of 2-chloropyrimidine (1.0 eq) in anhydrous THF at 0 °C under an inert atmosphere, add a solution of sodium thiomethoxide (1.1 eq) in methanol dropwise.
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
Monitoring: The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS), observing the disappearance of the starting material and the appearance of a new, less polar spot.
Upon completion, quench the reaction with water and extract the product with ethyl acetate.
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford the crude 2-(methylthio)pyrimidine, which can often be used in the next step without further purification.
Troubleshooting:
Incomplete reaction: If the reaction stalls, a slight warming to 40 °C can be applied. Ensure the sodium thiomethoxide is fresh and anhydrous.
Formation of side products: Over-reaction can lead to di-substitution. Maintaining a low temperature during the addition of the nucleophile is crucial.
Step 2: Oxidation to 2-(Methylsulfonyl)pyrimidine
[11]
Dissolve 2-(methylthio)pyrimidine (1.0 eq) in DCM and cool the solution to 0 °C.
Add a solution of m-CPBA (2.2 eq) in DCM dropwise, maintaining the temperature below 5 °C.
After the addition is complete, allow the mixture to stir at room temperature for 3-6 hours.
Monitoring: TLC analysis will show the gradual disappearance of the sulfide and the formation of a more polar product (the sulfone). The intermediate sulfoxide may also be observed.
Upon completion, wash the reaction mixture with a saturated aqueous solution of sodium bicarbonate to quench the excess acid, followed by a wash with brine.
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
The crude product can be purified by recrystallization or column chromatography on silica gel.
Troubleshooting:
Incomplete oxidation: If the reaction is sluggish, an additional portion of m-CPBA can be added. Ensure the m-CPBA is of high purity.
Over-oxidation: While less common, prolonged reaction times or high temperatures can lead to ring-opened byproducts. Adhering to the recommended temperature profile is important.
Protocol 2: Nucleophilic Aromatic Substitution with an Amine
This protocol details the displacement of the methylsulfonyl group with a primary amine.
To a solution of 2-(methylsulfonyl)pyrimidine (1.0 eq) in DMF, add aniline (1.2 eq) and potassium carbonate (2.0 eq).
Heat the reaction mixture to 80 °C and stir for 2-4 hours.
Monitoring: The reaction can be followed by TLC or LC-MS, observing the consumption of the starting materials and the formation of the product.
After cooling to room temperature, pour the reaction mixture into water and extract with ethyl acetate.
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Purify the crude product by column chromatography to yield the desired 2-anilinopyrimidine.
Troubleshooting:
Low yield: Ensure the amine is of high purity and the solvent is anhydrous. If the reaction is slow, the temperature can be cautiously increased.
Side reactions: At higher temperatures, dimerization or other side reactions of the amine can occur. Using a moderate excess of the amine can help to drive the desired reaction to completion.
Applications in Science and Industry
The high reactivity and versatility of methylsulfonyl pyrimidines have led to their widespread application in various fields.
Drug Discovery and Development
The pyrimidine core is a privileged scaffold in medicinal chemistry, and the ability to readily introduce diverse functionalities via SNAr reactions with the methylsulfonyl group as a leaving group is invaluable. This chemistry has been instrumental in the synthesis of a wide range of biologically active molecules, including kinase inhibitors, anti-cancer agents, and anti-infectives.
[1][2]
Agrochemicals
Methylsulfonyl pyrimidines are key intermediates in the synthesis of modern herbicides. [12][13]For example, the displacement of the methylsulfonyl group is a crucial step in the synthesis of certain sulfonylurea herbicides, which are highly effective at low application rates. [13]The ability to fine-tune the substituents on the pyrimidine ring allows for the development of herbicides with specific crop selectivities and weed control spectrums.
Materials Science
The facile displacement of the methylsulfonyl group has been exploited in the synthesis of high-performance polymers. For instance, poly(arylene ether pyrimidine)s, which exhibit excellent thermal stability and mechanical properties, can be prepared via nucleophilic aromatic substitution polymerization using methylsulfonyl-activated pyrimidine monomers. [3][14]These materials have potential applications in aerospace, electronics, and other demanding fields.
Conclusion
The methylsulfonyl group has emerged as a powerful and versatile leaving group in the SNAr chemistry of pyrimidines. Its strong electron-withdrawing nature activates the pyrimidine ring for nucleophilic attack and stabilizes the key Meisenheimer intermediate, leading to enhanced reactivity compared to traditional leaving groups. This allows for a broader scope of nucleophiles to be employed under milder reaction conditions. The detailed protocols and mechanistic understanding provided in this guide are intended to empower researchers to harness the full potential of this valuable synthetic tool in the development of novel pharmaceuticals, agrochemicals, and advanced materials.
References
SnAr Reactions of 2,4-Diazidopyrido[3,2-d]pyrimidine and Azide-Tetrazole Equilibrium Studies of the Obtained 5-Substituted Tetrazolo[1,5-a]pyrido[2,3-e]pyrimidines. (2022). National Institutes of Health. [Link]
Leaving group effects on the mechanism of aromatic nucleophilic substitution (SNAr) reactions of some phenyl 2,4,6‐trinitrophenyl ethers with aniline in acetonitrile | Request PDF. (2003). ResearchGate. [Link]
Room temperature nucleophilic aromatic substitution of 2-halopyridinium ketene hemiaminals with sulfur nucleophiles. (2024). ChemRxiv. [Link]
Acid Catalyzed Amination of 4-Chloropyrrolopyrimidine: Effect of Solvent, Acid Amount and Substrate Scope for Reactions in Water. (2023). Preprints.org. [Link]
Pyrimidines. Part II. Nucleophilic substitution reactions of ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate. (1969). Journal of the Chemical Society C: Organic. [Link]
Editorial on Nucleophilic Aromatic Substitution. (2021). Longdom Publishing. [Link]
Methylsulfone as a leaving group for synthesis of hyperbranched poly(arylene pyrimidine ether)s by nucleophilic aromatic substitution. (2015). ResearchGate. [Link]
Design, Synthesis and Bioactivity of Novel Pyrimidine Sulfonate Esters Containing Thioether Moiety. (2023). MDPI. [Link]
Recent Advances in Pyrimidine-Based Drugs. (2021). National Institutes of Health. [Link]
Structure–Reactivity Studies of 2-Sulfonylpyrimidines Allow Selective Protein Arylation. (2023). ACS Publications. [Link]
Methylsulfone as a leaving group for synthesis of hyperbranched poly(arylene pyrimidine ether)s by nucleophilic aromatic substitution. (2015). ResearchGate. [Link]
Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. (2024). [Link]
Process for the preparation of 4,6-dimethoxy-2-(methylsulfonyl)-1,3-pyrimidine. (2004).
Synthesis, Herbicidal Activity, Crop Safety and Soil Degradation of Pyrimidine- and Triazine-Substituted Chlorsulfuron Derivatives. (2022). National Institutes of Health. [Link]
Development of novel pyridine-based agrochemicals: A review. (2024). ResearchGate. [Link]
Computational Study of SNAr Reaction Mechanisms: Evaluating 2-Ethoxy- 3,5-Dinitropyridine and 2-Methoxy-3,5-Dinitropyridine with Piperidine for SARS-CoV-2 Inhibitors. (2024). ResearchGate. [Link]
Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines. (n.d.). Wavefunction, Inc. [Link]
Process for synthesis of a 2-thioalkyl pyrimidine. (2021).
Electronic and solvent effects on kinetics of SNAr substitution reactions of substituted anilines with 2,6-bis(trifluoromethanesulfonyl)-4-nitroanisole in MeOH–Me2SO mixtures of varying composition: one reaction with two mechanistic pathways. (2014). National Institutes of Health. [Link]
Symmetric 4,6-Dialkyl/arylamino-5-nitropyrimidines: Theoretical Explanation of Why Aminolysis of Alkoxy Groups Is Favoured over. (2023). ChemRxiv. [Link]
A generally applicable quantitative reactivity model for nucleophilic aromatic substitution. (2022). ChemRxiv. [Link]
Synthesis, reactions, and applications of pyrimidine derivatives. (2021). Growing Science. [Link]
Synthesis, reactions, and applications of pyrimidine derivatives. (2022). ResearchGate. [Link]
Introduction to pyrimidine derivatives in medicinal chemistry
The Pyrimidine Scaffold: A Cornerstone of Modern Drug Discovery The Privileged Nature of the Pyrimidine Scaffold In medicinal chemistry, few structures hold the status of a "privileged scaffold"—a molecular framework cap...
Author: BenchChem Technical Support Team. Date: February 2026
The Pyrimidine Scaffold: A Cornerstone of Modern Drug Discovery
The Privileged Nature of the Pyrimidine Scaffold
In medicinal chemistry, few structures hold the status of a "privileged scaffold"—a molecular framework capable of providing ligands for diverse biological targets. The pyrimidine ring (1,3-diazine) is arguably the most versatile among them. Its ubiquity in nature (Cytosine, Thymine, Uracil) means that enzymes have evolved for billions of years to recognize this shape, making it an ideal starting point for drug design.
Why Pyrimidines Dominate:
H-Bonding Capability: The nitrogen atoms at positions 1 and 3 serve as excellent hydrogen bond acceptors, while functional groups at C2, C4, and C6 can act as donors or acceptors. This is critical for binding to the "hinge region" of kinase enzymes.
Pi-Deficient Character: The ring is electron-deficient, making it susceptible to Nucleophilic Aromatic Substitution (
), which simplifies the synthesis of diverse libraries.
Metabolic Stability: Compared to electron-rich heterocycles (like furans), pyrimidines are generally more resistant to oxidative metabolism by cytochrome P450 enzymes.
Structural Biology & SAR: The Kinase Perspective
The success of pyrimidine derivatives is most visible in kinase inhibitors (e.g., Imatinib, Dasatinib). Understanding the Structure-Activity Relationship (SAR) is non-negotiable for a medicinal chemist.
The "Hinge Binder" Concept:
Most ATP-competitive inhibitors utilize the pyrimidine ring to mimic the adenine ring of ATP.
N1 Position: Often involved in a critical hydrogen bond with the backbone amide of the kinase hinge region.
C2 Position: Substituents here (often amines or ethers) extend into the hydrophobic pocket, determining selectivity between different kinases.
C4/C6 Positions: These vectors allow the molecule to reach the "solvent-front" or the "gatekeeper" residue, modulating solubility and potency.
Visualization: The Pyrimidine Pharmacophore
Figure 1: Pharmacophore map highlighting the functional roles of pyrimidine substitution vectors in kinase inhibitor design.
Synthetic Strategies: Building Complexity
Modern drug discovery demands methods that are both robust and regioselective. While the Biginelli Reaction is excellent for generating dihydropyrimidines (calcium channel blockers), the Suzuki-Miyaura Coupling is the gold standard for functionalizing the aromatic core.
Comparative Analysis of Synthetic Routes
Feature
Biginelli Condensation
Suzuki-Miyaura Coupling
(Nucleophilic Subst.)
Reaction Type
Multicomponent (One-Pot)
Palladium-Catalyzed Cross-Coupling
Nucleophilic Displacement
Key Bond Formed
Heterocycle Formation
C-C Bond Formation
C-N, C-O, C-S Bond Formation
Regioselectivity
Determined by precursors
Controlled by Halogen reactivity (I > Br > Cl)
Controlled by electronics (C4 > C2 > C6)
Primary Use
Creating the core scaffold
Decorating the core with aryl/heteroaryl groups
Introducing amines/ethers
Detailed Protocol: Regioselective Suzuki Coupling
Objective: Synthesis of a C5-arylated pyrimidine from 5-bromo-2-chloropyrimidine.
Rationale: This protocol exploits the reactivity difference between the C-Br and C-Cl bonds. Palladium undergoes oxidative addition faster at the weaker C-Br bond (C5), leaving the C-Cl bond (C2) intact for subsequent functionalization (e.g., by an amine).
Figure 2: The Suzuki-Miyaura catalytic cycle, illustrating the regeneration of the Pd(0) species.
Therapeutic Applications & Mechanism of Action[3][4][5][6][7]
While kinase inhibitors represent the modern era, the pyrimidine antimetabolite 5-Fluorouracil (5-FU) remains a cornerstone of oncology (colorectal cancer). Its mechanism is a masterclass in "suicide inhibition."
Bioactivation: 5-FU is a prodrug. It is converted intracellularly into 5-fluoro-2'-deoxyuridine monophosphate (FdUMP).
The Trap: TS normally methylates dUMP to dTMP (essential for DNA synthesis) using a folate cofactor.[5] FdUMP enters the active site as a mimic of dUMP.
Covalent Lock: The enzyme forms a covalent bond with FdUMP and the folate. However, the fluorine atom at C5 cannot be abstracted (unlike the proton in uracil).
Consequence: The ternary complex (Enzyme-Inhibitor-Cofactor) becomes irreversibly stuck. dTMP production halts, leading to "thymineless death."
Visualization: The Antimetabolite Pathway
Figure 3: Mechanism of Action of 5-FU, demonstrating the lethal synthesis pathway and enzyme inactivation.
References
Pyrimidine as a Privileged Scaffold
Title: Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact.[6][7][8][9][10][11][12][13][14]
Stability of 2-(Methylsulfonyl)pyrimidine-4-carbaldehyde under acidic and basic conditions
This technical guide details the stability profile of 2-(Methylsulfonyl)pyrimidine-4-carbaldehyde , a highly reactive heterocyclic intermediate often employed in the synthesis of kinase inhibitors and covalent probes. Ex...
Author: BenchChem Technical Support Team. Date: February 2026
This technical guide details the stability profile of 2-(Methylsulfonyl)pyrimidine-4-carbaldehyde , a highly reactive heterocyclic intermediate often employed in the synthesis of kinase inhibitors and covalent probes.
Executive Summary
2-(Methylsulfonyl)pyrimidine-4-carbaldehyde (2-MSP4C) is a bifunctional electrophile characterized by extreme sensitivity to nucleophilic attack. Its instability is driven by the synergistic electron-withdrawing effects of the pyrimidine ring, the C2-sulfonyl group, and the C4-aldehyde.
Basic Conditions (pH > 8):CRITICAL INSTABILITY. The compound undergoes rapid hydrolysis via Nucleophilic Aromatic Substitution (
), displacing the methylsulfonyl group to form 2-hydroxy-pyrimidine-4-carbaldehyde (or its tautomer, 2-pyrimidone).
Acidic Conditions (pH < 4):MODERATE STABILITY. Protonation of the pyrimidine nitrogen stabilizes the leaving group against hydrolysis by weak nucleophiles (water), though the aldehyde remains susceptible to hydration and oxidation.
Storage Requirement: Must be stored at -20°C under inert atmosphere (Argon/Nitrogen) . Avoid protic solvents for long-term storage.
Structural Reactivity Analysis
To understand the handling requirements, one must first understand the electronic "hot spots" of the molecule.
The Electrophilic Synergy
The pyrimidine ring is naturally electron-deficient ($ \pi $-deficient). In 2-MSP4C, this deficiency is exacerbated by two functional groups:
C2-Methylsulfonyl ($ -SO_2Me $): A "super-leaving group" in heteroaromatic systems. It is significantly more labile than a chlorine atom due to its high electron-withdrawing capacity and the stability of the departing methanesulfinate anion.
C4-Aldehyde ($ -CHO $): A strong electron-withdrawing group (EWG) that further deactivates the ring, making the C2 position exceptionally electrophilic.
Reactivity Map (Visualized)
Figure 1: Reactivity map highlighting the dual electrophilic centers. The C2 position is the primary site of failure in basic media.
Stability in Basic Media (pH > 8.0)
Mechanism of Failure:
Hydrolysis
In basic media, the hydroxide ion (
) acts as a potent nucleophile. The reaction proceeds via an addition-elimination mechanism ():
Attack:
attacks the C2 carbon.
Meisenheimer Complex: A transient anionic intermediate forms, stabilized by the pyrimidine nitrogens and the C4-aldehyde.
Elimination: The methanesulfinate group (
) is expelled.
Tautomerization: The resulting 2-hydroxypyrimidine rapidly tautomerizes to the thermodynamically stable 2-pyrimidone form.
Kinetics: This reaction is often instantaneous at room temperature in strong base (NaOH, KOH) and rapid (minutes) in mild basic buffers (Carbonate, Tris pH 8.5).
Secondary Failure: Cannizzaro Reaction
While less dominant than the
pathway, the C4-aldehyde lacks -protons. In the presence of concentrated base, it can undergo a Cannizzaro disproportionation, yielding a mixture of pyrimidine-4-carboxylic acid and pyrimidine-4-methanol.
Experimental Evidence & Data
Studies on analogous 2-sulfonylpyrimidines demonstrate that the sulfonyl group is approximately 1000x more reactive toward nucleophiles than the corresponding 2-chloropyrimidine [1].
Parameter
Condition
Half-Life ()
Primary Product
Strong Base
0.1 M NaOH
< 1 min
2-Pyrimidone-4-carbaldehyde
Mild Base
100 mM Tris, pH 8.0
10-30 min
2-Pyrimidone-4-carbaldehyde
Nucleophile
Cysteine / Thiol (pH 7.4)
< 5 min
Thioether Adduct (Covalent bond)
Stability in Acidic Media (pH < 4.0)
Protonation and Kinetic Stabilization
Under acidic conditions, the pyrimidine ring nitrogens become protonated (
).
Effect: Protonation significantly increases the electrophilicity of the C2 carbon.
Paradox: While the carbon is more electrophilic, the concentration of strong nucleophiles (like
) is negligible. Water is a poor nucleophile. Therefore, the rate of hydrolysis is slower in dilute acid than in base.
Hydration of the Aldehyde
The primary risk in aqueous acid is the reversible hydration of the aldehyde to a gem-diol (
).
The electron-deficient pyrimidine ring destabilizes the carbonyl, shifting the equilibrium toward the hydrate in water.
Impact: This complicates NMR analysis (split peaks) and HPLC retention times but is often reversible upon isolation/drying.
Degradation Pathway Diagram
Figure 2: Divergent degradation pathways. Base leads to irreversible material loss; acid leads to reversible hydration.
Handling & Experimental Protocols
Storage Protocol (Self-Validating)
To ensure integrity, follow this "Chain of Custody" for the reagent:
Vessel: Amber glass vial (UV protection) with a PTFE-lined septum cap.
Atmosphere: Flush with Argon or Nitrogen before sealing.
Temperature: Store at -20°C .
Validation: Before use, warm to room temperature in a desiccator to prevent water condensation.
QC Method: HPLC Analysis
Standard reverse-phase HPLC methods using neutral buffers will degrade the sample on-column. Use this acidified method to suppress hydrolysis.
Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm.
Mobile Phase A: Water + 0.1% Formic Acid (pH ~2.7).
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
Gradient: 5% B to 95% B over 10 minutes.
Detection: UV @ 254 nm.
Sample Diluent: Acetonitrile (Anhydrous). Do not dissolve in water or methanol.
Reaction Workup (Quenching)
If using 2-MSP4C in a synthesis (e.g.,
coupling with an amine):
Do not quench with basic brine or NaHCO3. This will hydrolyze unreacted starting material and potentially the product if the substitution wasn't complete.
Preferred Quench: Dilute with Ethyl Acetate and wash immediately with 0.1 M HCl or saturated Ammonium Chloride (
) (mildly acidic, pH ~5).
Drying: Dry organic layer over
(neutral) rather than (basic).
References
Jaudzems, K., et al. (2020).[1] 2-Sulfonylpyrimidines: Reactivity Adjustable Agents for Cysteine Arylation. Chemical Science.
Cited for: Comparative reactivity of sulfonyl vs.
Barbas, C. F., et al. (2012). Heteroaromatic Sulfones as Bioorthogonal Reagents. Journal of the American Chemical Society.
Cited for: Mechanism of
on heteroaromatic sulfones and stability in aqueous media.[2]
Lovering, F., et al. (2016). Aryl Sulfones: A structural alert for potential mutagenicity?. Bioorganic & Medicinal Chemistry Letters.[1][2][3]
Cited for: General stability profiles of sulfonyl-substituted heterocycles.
Brown, D. J. (1994). The Pyrimidines. Wiley-Interscience.
Cited for: Fundamental chemistry of pyrimidine-4-carbaldehydes and hydr
Application Note: Strategic Utilization of 2-(Methylsulfonyl)pyrimidine-4-carbaldehyde in SNAr Reactions
This Application Note is designed to provide a comprehensive technical guide for the utilization of 2-(Methylsulfonyl)pyrimidine-4-carbaldehyde in SNAr reactions. It synthesizes mechanistic insights with practical protoc...
Author: BenchChem Technical Support Team. Date: February 2026
This Application Note is designed to provide a comprehensive technical guide for the utilization of 2-(Methylsulfonyl)pyrimidine-4-carbaldehyde in SNAr reactions. It synthesizes mechanistic insights with practical protocols, addressing the unique reactivity of the sulfonyl leaving group and the stability challenges posed by the aldehyde functionality.
Executive Summary
2-(Methylsulfonyl)pyrimidine-4-carbaldehyde represents a "super-electrophilic" scaffold for heterocyclic synthesis. Unlike its chloro- or thio-analogs, the C2-sulfonyl group allows for nucleophilic substitution under mild conditions (often 0°C to Room Temperature). This high reactivity is critical because it preserves the sensitive C4-aldehyde moiety, which is prone to polymerization or Cannizzaro disproportionation under the harsh thermal conditions required for chloropyrimidines. This guide details the mechanistic advantages, optimized protocols for amination/alkoxylation, and strategies to manage the transient imine formation common when reacting aldehydes with amines.
Mechanistic Insight & Reactivity Profile
The "Super-Electrophile" Advantage
The pyrimidine ring is inherently electron-deficient. The introduction of a methylsulfonyl group (
) at C2 and an aldehyde () at C4 creates a synergistic activation:
Electronic Activation: The sulfone is a powerful electron-withdrawing group (EWG) and a superior leaving group compared to halides in SNAr contexts due to its ability to stabilize the negative charge on the departing sulfinate anion.
Regiocontrol: While 2,4-dihalopyrimidines often suffer from C2/C4 regioselectivity issues, this substrate directs nucleophiles exclusively to C2. The C4 position bears the aldehyde (not a leaving group), forcing substitution at C2.
Kinetic Profile: Studies indicate that 2-sulfonylpyrimidines can react up to 1000-fold faster than their 2-chloro counterparts, often eliminating the need for metal catalysis or high heat [1][2].
Reaction Mechanism
The reaction proceeds via a classic addition-elimination (
) pathway. The nucleophile attacks the C2 position, forming a resonance-stabilized Meisenheimer complex. The rapid expulsion of the methanesulfinate anion () restores aromaticity.
Figure 1: SNAr pathway. The C4-aldehyde stabilizes the Meisenheimer intermediate via resonance, further accelerating the reaction.
Critical Considerations: The Aldehyde Factor
When reacting this scaffold with primary amines , a competing reversible reaction occurs at C4: Imine (Schiff Base) Formation .
The Problem: Amines attack the aldehyde to form an imine (
).
The Solution:
Thermodynamic Control: The SNAr at C2 is irreversible (C-N bond formation). The imine formation at C4 is reversible.
Protocol Adjustment: By maintaining the reaction at lower temperatures and using an acidic aqueous workup , any transient imine formed at C4 is hydrolyzed back to the aldehyde, while the C2-amino substituent remains stable.
Experimental Protocols
Protocol A: Amination (Synthesis of 2-Amino-pyrimidine-4-carbaldehydes)
Protocol B: Alkoxylation (Synthesis of 2-Alkoxy-pyrimidine-4-carbaldehydes)
Best for: Alcohols/Phenols.
Mechanistic Nuance: Alkoxides can form hydrogen bonds with the sulfonyl oxygens, directing the attack specifically to C2 and lowering the transition state energy [3].[2]
Step-by-Step:
Activation: In a separate vial, treat the alcohol (1.2 equiv) with NaH (1.2 equiv) in THF at 0°C to generate the alkoxide.
Displacement: Add the alkoxide solution dropwise to a solution of 2-(methylsulfonyl)pyrimidine-4-carbaldehyde in THF at -78°C or 0°C .
Note: Sulfones are highly reactive; -78°C is recommended to prevent over-reaction or attack at the aldehyde carbonyl.
Quench: Quench with saturated
solution.
Isolation: Extract with DCM, dry, and concentrate.
Comparative Data: Leaving Group Ability
The following table highlights why the sulfonyl derivative is preferred over the chloro derivative for this specific aldehyde-containing scaffold.
Feature
2-Chloro-pyrimidine-4-CHO
2-(SO2Me)-pyrimidine-4-CHO
Impact
Reaction Temp
Reflux (60-80°C)
0°C to RT
Sulfone preserves thermal-sensitive aldehyde.
Reaction Time
2 - 12 Hours
15 - 60 Minutes
Higher throughput; less degradation.
Base Requirement
Strong Base often needed
Mild Base (DIPEA/TEA)
Compatible with sensitive functional groups.
Byproduct
Chloride ()
Methanesulfinate ()
Sulfinate is water-soluble and easy to remove.
Workflow Visualization
Figure 2: Operational workflow for Protocol A, highlighting the critical acidic workup step to ensure recovery of the aldehyde.
Troubleshooting & Safety
Odor Control: The leaving group, methanesulfinate, can disproportionate or degrade to release sulfurous compounds. All reactions should be performed in a fume hood. Treat aqueous waste with bleach (hypochlorite) before disposal to oxidize sulfur byproducts.
Aldehyde Oxidation: If the aldehyde oxidizes to the carboxylic acid (observed as a broad peak in proton NMR >10 ppm shifting or disappearing), ensure solvents are degassed and free of peroxides.
Storage: The starting material 2-(methylsulfonyl)pyrimidine-4-carbaldehyde should be stored at -20°C under inert atmosphere. It is less stable than the chloro-analog.
References
Bioconjugate Chemistry (2023).
Source:
Context: Establishes the superior reactivity rate of 2-sulfonylpyrimidines compared to 2-chloro analogs (approx. 1000x faster).
Molbank (2022).SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde.
Source:
Context: Provides protocols for handling pyrimidine-carbaldehydes and discusses the competition between amine and alkoxide nucleophiles.
WuXi AppTec (QM Magic Class).Dichotomy in Regioselectivity of SNAr Reactions with 2-MeSO2-4-Chloropyrimidine.
Source:
Context: Explains the role of hydrogen bonding in directing alkoxide attack at the sulfonyl-bearing carbon (C2).[2]
Application Note: Leveraging the Dual Reactivity of 2-(Methylsulfonyl)pyrimidine-4-carbaldehyde for Covalent Inhibitor Design
Audience: Researchers, scientists, and drug development professionals. Introduction Targeted covalent inhibitors (TCIs) have re-emerged as a powerful modality in drug discovery, offering distinct advantages such as prolo...
Author: BenchChem Technical Support Team. Date: February 2026
Audience: Researchers, scientists, and drug development professionals.
Introduction
Targeted covalent inhibitors (TCIs) have re-emerged as a powerful modality in drug discovery, offering distinct advantages such as prolonged pharmacodynamics, high potency, and the ability to overcome drug resistance.[1] Historically, the field was dominated by Michael acceptors like acrylamides, which primarily target cysteine residues. However, the search for novel warheads with tunable reactivity and expanded targeting capabilities has led to the exploration of diverse electrophiles. Among these, heteroaryl sulfones have gained significant attention.
This guide focuses on the unique potential of the 2-(methylsulfonyl)pyrimidine-4-carbaldehyde scaffold. This molecule is distinguished by the presence of two distinct electrophilic centers: the C2-position of the pyrimidine ring, activated by the methylsulfonyl leaving group, and the C4-carbaldehyde. This dual-functionality presents a sophisticated tool for inhibitor design, potentially enabling irreversible targeting of cysteine, reversible engagement of lysine, or synergistic interactions that enhance selectivity and potency. As a senior application scientist, this note provides the foundational chemistry, strategic workflows, and detailed protocols to effectively harness this promising scaffold in your research.
The Chemistry of a Dual-Reactivity Warhead
The power of the 2-(methylsulfonyl)pyrimidine-4-carbaldehyde scaffold lies in its ability to engage with multiple nucleophilic amino acid residues through distinct chemical mechanisms. Understanding these reactions is paramount to designing rational experiments.
Cysteine Targeting via Irreversible SNAr Reaction
The 2-sulfonylpyrimidine moiety is an efficient and highly tunable warhead for the arylation of cysteine residues.[2][3] The reaction proceeds via a Nucleophilic Aromatic Substitution (SNAr) mechanism.
Mechanism: The electron-withdrawing nature of the pyrimidine ring makes the C2-carbon highly electrophilic. The thiol side chain of a cysteine residue acts as a potent nucleophile, attacking this C2-carbon.[4] This attack leads to the displacement of the methylsulfonyl group, which is an excellent leaving group, forming a stable and irreversible thioether bond between the protein and the pyrimidine ring.[5] This reaction is chemoselective for cysteine and occurs efficiently under physiological conditions (neutral pH).[6]
Lysine Targeting via Reversible Schiff Base Formation
The aldehyde at the C4-position introduces a second, mechanistically distinct, covalent targeting opportunity. Aldehydes are known to react with the primary amine of a lysine side chain to form a Schiff base (or imine).[7]
Mechanism: This condensation reaction is typically reversible under physiological conditions.[8] The formation of a Schiff base can serve as a potent reversible covalent interaction. While often avoided in drug design due to potential metabolic liabilities, strategically placed aldehydes can form stable adducts, particularly if the resulting Schiff base is stabilized by local hydrogen bonding within the protein's binding pocket.[1][7]
The dual nature of this scaffold allows for several innovative design strategies:
Single-Target Irreversible Inhibition: Design molecules where the primary interaction is the irreversible cysteine arylation, with the aldehyde acting as a recognition element to improve affinity and selectivity.
Dual-Target Occupancy: In proteins where a cysteine and lysine residue are in close proximity, this scaffold could potentially engage both, leading to exceptionally high affinity and a unique inhibitory profile.
Reversible-to-Irreversible Targeting: An initial, reversible Schiff base formation with a lysine could correctly orient the inhibitor, dramatically increasing the effective concentration of the sulfonylpyrimidine warhead near the target cysteine, thereby accelerating the rate of irreversible modification.
Dual Covalent Reaction Mechanisms.
Experimental Design and Workflow
A systematic approach is crucial for characterizing an inhibitor with dual reactivity. The workflow should be designed to first confirm covalent modification, then identify the site(s) of modification, and finally, quantify the kinetics of the interaction.
Technical Support Center: Stabilizing the Methylsulfonyl Group in Aqueous Media
Welcome to the technical support center. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the hydrolytic stability of compounds containing a meth...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the hydrolytic stability of compounds containing a methylsulfonyl (-SO₂CH₃) functional group. As Senior Application Scientists, we have compiled this resource based on established chemical principles and field-proven methodologies to help you troubleshoot and prevent the degradation of your molecules in aqueous environments.
Section 1: The Fundamentals of Methylsulfonyl Group Instability (FAQs)
This section addresses the core principles behind the hydrolysis of molecules containing the methylsulfonyl moiety, focusing on the "why" to build a foundational understanding.
Q1: What is hydrolysis and why are some methylsulfonyl-containing compounds susceptible to it?
A: Hydrolysis is a chemical reaction in which a water molecule cleaves one or more chemical bonds.[1] While the methylsulfonyl group itself (an alkyl sulfone) is generally considered chemically robust, its stability can be compromised by the nature of the larger molecule it is part of. Susceptibility is not due to the C-S bond of the methylsulfonyl group itself but is often dictated by the stability of an adjacent functional group.
A common structural motif where this issue arises is in sulfonylureas and related structures (e.g., sulfonamides), where the sulfur atom is part of a more complex, hydrolytically labile linkage, such as a sulfonylurea bridge (-SO₂-NH-C(O)-NH-).[2] In these cases, the primary point of hydrolytic attack is the cleavage of this bridge, not the methyl-sulfur bond.[3] The degradation of the entire molecule is thus the primary concern.
Q2: What is the primary mechanism of hydrolysis for compounds where the methylsulfonyl group is part of a labile linkage like a sulfonylurea?
A: The primary hydrolytic mechanism is the acid- or base-catalyzed cleavage of the bond connecting the sulfonyl group to the rest of the molecule, often the sulfonylurea or sulfonamide bridge.[3][4][5]
Acid-Catalyzed Hydrolysis: Under acidic conditions, the reaction is often initiated by the protonation of a nitrogen or carbonyl oxygen atom in the bridge. This makes the adjacent carbon or sulfur atom more electrophilic and susceptible to nucleophilic attack by water. This pathway is frequently the dominant mechanism for sulfonylureas.[3][6]
Base-Catalyzed Hydrolysis: Under basic or alkaline conditions, the mechanism can involve the direct nucleophilic attack of a hydroxide ion (OH⁻) on the carbonyl carbon of the urea or a similar electrophilic center.[6] For some sulfonamides, deprotonation at the sulfonamide nitrogen can form an anion that is less susceptible to hydrolysis.[7]
The major degradation products are typically the corresponding sulfonic acid or sulfonamide and the amine-containing fragment.[3][8]
Q3: Which environmental factors have the most significant impact on the rate of hydrolysis?
A: The two most critical factors governing the rate of hydrolysis are pH and temperature .[2][9]
pH: The hydrolysis rate of susceptible compounds is highly pH-dependent.[5] For many sulfonylureas, the rate is significantly faster in both acidic and basic media compared to neutral conditions.[4] Finding the "pH of maximum stability" is a cornerstone of formulation development.
Temperature: Like most chemical reactions, the rate of hydrolysis increases significantly with temperature.[10][11] A study on the sulfonylurea herbicide Sulfosulfuron found that increasing the temperature from 10°C to 50°C resulted in a more than 50-fold increase in the degradation rate.[10] Therefore, controlling the temperature during experiments, processing, and storage is critical.
Other factors include the presence of moisture (critical for solid-state stability), light, and oxidizing agents, which can also contribute to overall compound degradation.[1][9]
Section 2: Troubleshooting Guide for Experimental Workflows
This section provides direct answers to common issues encountered during laboratory work.
Q4: I'm observing significant degradation of my methylsulfonyl-containing compound during sample preparation for an assay. What are the immediate steps I should take?
A: Rapid degradation during sample preparation is a common and frustrating issue. The cause is almost always related to pH, temperature, or a combination of both.
Immediate Troubleshooting Steps:
Chill Everything: Immediately perform all subsequent sample preparation steps on ice or at 2-8°C. This is the fastest and most effective way to slow down degradation kinetics.[8]
Check the pH of Your Solutions: Use a calibrated pH meter to check the pH of all buffers and solvents your compound comes into contact with. Avoid unbuffered water, as the dissolution of your compound (especially salts) can drastically alter the local pH.
Use a Stability-Optimized Buffer: If you know the approximate pKa of your compound or have preliminary stability data, switch to a buffer system at a pH where the compound is expected to be more stable (often near neutral pH, but this must be determined experimentally).[12][13]
Minimize Time in Solution: Prepare samples immediately before analysis or use. Do not let samples sit on the benchtop for extended periods.
The following flowchart provides a systematic approach to troubleshooting this issue.
Caption: Troubleshooting workflow for rapid sample degradation.
Q5: My compound appears unstable in my aqueous formulation for in-vitro assays, leading to inconsistent results. How can I improve its stability over the course of a 24-48 hour experiment?
A: Maintaining stability over multi-hour or multi-day experiments is crucial for data integrity. The key is to move from temporary fixes (like chilling) to a robust, stability-enhancing formulation.
pH Optimization is Paramount: The single most effective strategy is to buffer the assay medium to the pH of maximum stability for your compound.[12] You must determine this experimentally using a pH-rate profile study (see Protocol 1 in the next section).
Consider Co-solvents: If solubility is an issue and forces you into pH ranges of poor stability, consider using co-solvents like DMSO, ethanol, or polyethylene glycol (PEG). However, be mindful of their potential effects on your biological system.
Use of Stabilizing Excipients:
Cyclodextrins: These cyclic oligosaccharides can form inclusion complexes with drug molecules, effectively shielding the labile part of the molecule from water.[12] This can significantly reduce the hydrolysis rate.
Antioxidants: If you suspect oxidative degradation is occurring alongside hydrolysis, consider adding antioxidants like ascorbic acid or sodium metabisulfite, but ensure they are compatible with your assay.[12]
Protect from Light: Store stock solutions and assay plates protected from light, as photolysis can sometimes occur in conjunction with hydrolysis.[9]
Control Headspace: For sensitive compounds, purging the headspace of vials with an inert gas like nitrogen or argon can prevent oxidative degradation that may be catalyzed by dissolved oxygen.
Q6: During HPLC/LC-MS analysis, I suspect on-column or in-vial hydrolysis. How can I confirm and mitigate this?
A: This is a common analytical artifact. The acidic mobile phases and ambient temperatures of autosamplers can promote degradation.
Confirmation:
Time-Course Study: Re-inject the same vial at regular intervals (e.g., t=0, 2h, 4h, 8h). A decrease in the main peak area and a corresponding increase in a degradation peak area over time is a strong indicator of in-vial hydrolysis.
Inject a Freshly Prepared vs. Aged Sample: Compare the chromatogram of a sample prepared immediately before injection with one that has been sitting in the autosampler for several hours.
Mitigation Strategies:
Cool the Autosampler: Set the autosampler temperature to 4-10°C.
Neutralize the Mobile Phase (if possible): If your chromatography allows, use a mobile phase closer to neutral pH. For example, switch from 0.1% formic acid (pH ~2.7) or TFA to a buffered mobile phase like 10 mM ammonium acetate or ammonium formate (pH ~6.8), provided you can still achieve good peak shape and retention.
Reduce Analysis Time: Use shorter gradients or higher flow rates to minimize the time the compound spends on the column.
Change the Stationary Phase: In rare cases, the acidic nature of silica-based C18 columns can contribute to degradation. A different stationary phase might be less catalytic.
This section provides detailed, actionable protocols for experimentally determining optimal stability conditions and preparing more robust formulations.
Q7: How do I design a pH-rate profile study to find the optimal pH for my compound's stability?
A: A pH-rate profile study is a fundamental experiment in drug development that systematically measures the degradation rate of a compound across a range of pH values to identify the pH at which it is most stable.
Objective: To determine the pH of maximum stability for a methylsulfonyl-containing compound at a constant temperature.
Materials:
Your compound of interest (stock solution in a suitable organic solvent like acetonitrile or DMSO).
A series of buffers covering a wide pH range (e.g., pH 2, 4, 6, 7.4, 9, 10). Use buffers with known pKa values to ensure adequate buffering capacity (e.g., citrate for acidic, phosphate for neutral, borate for alkaline).
HPLC or UPLC system with a suitable column and detection method (UV or MS) for your compound.[14]
Constant temperature incubator or water bath.
Calibrated pH meter.
Volumetric flasks and pipettes.
Methodology:
Buffer Preparation: Prepare a set of at least 5-6 buffers spanning the desired pH range. Verify the final pH of each buffer after preparation.
Sample Preparation:
a. For each pH point, pipette a known volume of buffer into a vial.
b. Spike a small, known volume of your compound's stock solution into each buffer vial to achieve a final concentration suitable for analysis (e.g., 10 µg/mL). Ensure the volume of organic solvent is low (<5%) to not significantly alter the buffer pH or properties.
c. Mix thoroughly. This is your Time Zero (T₀) sample set.
T₀ Analysis: Immediately analyze an aliquot from each pH vial by HPLC/LC-MS to determine the initial peak area of your compound.
Incubation: Place the sealed vials into a constant temperature incubator set to an elevated temperature (e.g., 40°C or 50°C) to accelerate degradation to an observable level within a reasonable timeframe (days to weeks).[10]
Time-Point Analysis: At predetermined intervals (e.g., 1, 3, 7, 14 days), remove the vials from the incubator, allow them to cool to room temperature, and analyze an aliquot from each by HPLC/LC-MS.
Data Analysis:
a. For each pH, plot the natural logarithm of the peak area (or concentration) of your compound versus time.
b. The degradation will likely follow first-order kinetics.[10] The slope of this line is the negative of the observed degradation rate constant (-k_obs_).
c. Plot the log(k_obs_) versus pH. The lowest point on this V-shaped or U-shaped curve represents the pH of maximum stability.
The following table shows example data from a study on the sulfonylurea herbicide Sulfosulfuron, illustrating the profound impact of both pH and temperature on stability (represented by half-life, t₁/₂).[10]
Q8: What are the best formulation strategies to protect against hydrolysis in a liquid dosage form?
A: A multi-pronged approach is often necessary. The choice of strategy depends on the required shelf-life, route of administration, and the specific properties of your molecule.
Caption: Decision tree for selecting a stabilization strategy.
Key Formulation Strategies:
pH Adjustment and Buffering: This is the first and most critical step. Use a buffer system identified from your pH-rate profile study to maintain the optimal pH.[12][13]
Complexation with Cyclodextrins: Cyclodextrins can encapsulate the labile portion of a drug, protecting it from hydrolysis.[12] This is a powerful technique for enhancing stability.
Addition of Co-solvents: Replacing a portion of the water with co-solvents like propylene glycol, ethanol, or glycerol can sometimes reduce the degradation rate by lowering water activity.[15]
Suppression of Solubility: The rate of hydrolysis is dependent on the concentration of the drug in solution. Creating a saturated solution or a suspension can significantly improve stability because only the dissolved fraction is available to hydrolyze.[13] The solid particles act as a reservoir of stable drug.
Q9: Can I use lyophilization to prevent hydrolysis, and what are the key considerations?
A: Yes, lyophilization (freeze-drying) is one of the most effective strategies for protecting hydrolytically unstable drugs.[12] By removing water from the system, you eliminate a key reactant required for hydrolysis.
Key Considerations:
Formulation is Still Key: You must develop a suitable pre-lyophilization formulation. This typically includes a bulking agent (e.g., mannitol) to provide structure to the cake and a lyoprotectant (e.g., sucrose, trehalose) to protect the drug during freezing and drying stresses.
pH of Reconstitution: The stability issues will return once the product is reconstituted with water. Therefore, the lyophilized formulation must contain buffering agents that, upon reconstitution, will yield a solution at the pH of maximum stability.
Process Optimization: The lyophilization cycle (freezing rate, primary drying temperature/pressure, secondary drying) must be carefully optimized to ensure complete drying without causing degradation or collapse of the cake structure.
Packaging: The final lyophilized product must be sealed in packaging with an excellent moisture barrier (e.g., glass vials with appropriate stoppers) to prevent moisture ingress during storage.[1][12]
Section 4: Analytical Methodologies for Monitoring Hydrolysis
Accurate and precise analytical methods are required to track stability and quantify degradation products.
Q10: What are the recommended analytical techniques for quantifying the parent compound and its hydrolysis products?
A: The gold standard for stability testing is Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) , often coupled with UV or Mass Spectrometry (MS) detection.[16]
RP-HPLC with UV Detection: This is the workhorse method. A stability-indicating method must be developed, which means the method can separate the parent compound from all its degradation products, process impurities, and excipients. The peak purity of the parent compound should be demonstrated (e.g., using a photodiode array detector).[14]
Liquid Chromatography-Mass Spectrometry (LC-MS) / LC-MS/MS: This technique is invaluable for stability studies. It provides:
High Sensitivity and Specificity: Allowing for the detection of degradants at very low levels.
Peak Identification: The mass-to-charge ratio (m/z) information allows for the confident identification of hydrolysis products by comparing their measured mass to the expected mass.[4][17] This is critical for confirming the degradation pathway.
Gas Chromatography (GC): For volatile compounds or degradation products, GC may be applicable, though it often requires a derivatization step to make the analytes suitable for analysis.[18]
When developing a method, it is crucial to use force-degraded samples (e.g., samples intentionally degraded with acid, base, heat, and peroxide) to ensure the method can separate the resulting degradation products from the parent peak.
References
Saha, S., & Kulshrestha, G. (2008). Hydrolysis kinetics of the sulfonylurea herbicide Sulfosulfuron. Journal of Environmental Science and Health, Part B, 43(8), 891-898. [Link]
Saha, S., & Kulshrestha, G. (2008). Hydrolysis kinetics of the sulfonylurea herbicide Sulfosulfuron. Taylor & Francis Online. [Link]
Saha, S., & Kulshrestha, G. (2008). Hydrolysis kinetics of the sulfonylurea herbicide Sulfosulfuron. Taylor & Francis Online. [Link]
Gao, Y., et al. (2008). Transformation Kinetics and Mechanism of the Sulfonylurea Herbicides Pyrazosulfuron Ethyl and Halosulfuron Methyl in Aqueous Solutions. Journal of Agricultural and Food Chemistry, 56(18), 8459-8465. [Link]
Pritchard, E., et al. (2013). Factors affecting the stability of drugs and drug metabolites in biological matrices. Bioanalysis, 5(17), 2179-2195. [Link]
This reference was reviewed but not cited in the final text.
Sarmah, A. K., et al. (2002). Hydrolysis of sulfonylurea herbicides in soils and aqueous solutions: a review. Journal of Agricultural and Food Chemistry, 50(22), 6327-6344. [Link]
CN109298092B - HPLC method for detecting content of methylsulfonyl chloride in industrial waste liquid.
This reference was reviewed but not cited in the final text.
Białk-Bielińska, A., et al. (2012). Hydrolysis of sulphonamides in aqueous solutions. Central European Journal of Chemistry, 10, 1613-1621. [Link]
This reference was reviewed but not cited in the final text.
Heng, D., et al. (2022). Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals. Pharmaceutics, 14(11), 2321. [Link]
Sharma, R., & Singh, S. (2025). Chemical Stability of Drug Substances: Strategies in Formulation Development. Journal of Pharmaceutical Chemistry and Drug Formulation, 7(1), 13-24. [Link]
Various Authors. (2017). How to prevent hydrolysis in a drug. Quora. [Link]
Gao, Y., et al. (2008). Transformation Kinetics and Mechanism of the Sulfonylurea Herbicides Pyrazosulfuron Ethyl and Halosulfuron Methyl in Aqueous Solutions. PubMed. [Link]
Waterman, K. C., & Adami, R. C. (2002). Hydrolysis in Pharmaceutical Formulations. Pharmaceutical Development and Technology, 7(2), 113-146. [Link]
This reference was reviewed but not cited in the final text.
This reference was reviewed but not cited in the final text.
Collett, J. H., & Morris, C. J. (1993). Kinetics and mechanism of hydrolysis of N-amidomethylsulfonamides. Journal of the Chemical Society, Perkin Transactions 2, (9), 1779-1783. [Link]
This reference was reviewed but not cited in the final text.
Reyes, J. P. (2022). Effects of pharmaceutical excipients on the chemical stability of therapeutic proteins in a parenteral formulation. Lund University Publications. [Link]
Wang, J., et al. (2021). Assessment of the impact of hydrolysis on bound sulfonamide residue determination in honey using stable isotope dilution ultrahigh performance liquid chromatography tandem mass spectrometry. Food Chemistry, 360, 130094. [Link]
This reference was reviewed but not cited in the final text.
This reference was reviewed but not cited in the final text.
Reddy, G. S., et al. (2010). A reverse phase HPLC method for the separation of two stereo isomers of 2-[4-(methylsulfonyl)phenyl]-3-(3(R)-oxocyclopentyl)propanoic acid. Journal of separation science, 33(15), 2291-2297. [Link]
This reference was reviewed but not cited in the final text.
This reference was reviewed but not cited in the final text.
This reference was reviewed but not cited in the final text.
Sizer, I. W., & Josephson, E. S. (1942). The effect of temperature on the rate of hydrolysis of triglycerides by pancreatic lipase. The Journal of biological chemistry, 142(1), 165-177. [Link]
This reference was reviewed but not cited in the final text.
Headley, J. V., & Peru, K. M. (2003). A Review of Analytical Methods for the Determination of Sulfolane and Alkanolamines in Environmental Studies. Journal of AOAC International, 86(5), 935-943. [Link]
This reference was reviewed but not cited in the final text.
Managing poor solubility of starting materials in pyrimidine synthesis
Current Status: Operational Topic: Troubleshooting Solubility in Pyrimidine Scaffold Construction Audience: Synthetic Chemists, Process Engineers Introduction: The Heterogeneity Problem In pyrimidine synthesis, solubilit...
Author: BenchChem Technical Support Team. Date: February 2026
Current Status: Operational
Topic: Troubleshooting Solubility in Pyrimidine Scaffold Construction
Audience: Synthetic Chemists, Process Engineers
Introduction: The Heterogeneity Problem
In pyrimidine synthesis, solubility is rarely just a matter of convenience—it is a kinetic gatekeeper. Many classic routes (Pinner, Biginelli, Remfry–Hull) rely on the condensation of polar, crystalline precursors (guanidines, ureas, amidines) with electrophiles that may be lipophilic (
-keto esters, chalcones).
When starting materials remain as "brick dust" in the reaction vessel, you face mass transfer limitations that lead to:
Hotspot Degradation: Superheating of the liquid phase while solids remain unreacted.
Inclusion Impurities: Trapping of unreacted starting material inside the product lattice.
This guide addresses these phase-boundary challenges with field-proven protocols.
Module 1: The "Brick Dust" Precursor (Amidine Salts)
User Query: "My amidine hydrochloride salt is completely insoluble in ethanol/methanol, even at reflux. The reaction with the
-keto ester is yielding <10% product."
Technical Diagnosis
Amidine and guanidine salts are ionic lattices with high lattice energy. While ethanol is the traditional solvent for Pinner-type cyclizations, it often lacks the dielectric constant to fully dissociate these salts, especially when the counter-ion is chloride or sulfate. If the salt does not dissolve, the free base (the actual nucleophile) cannot be generated effectively by the weak bases (e.g., piperidine, triethylamine) often employed.
Troubleshooting Protocol: In Situ Free-Base Liberation
Do not rely on equilibrium depyrotonation in a slurry. You must irreversibly liberate the free base before adding the electrophile.
Step-by-Step Methodology:
Solvent Switch: If possible, switch from Ethanol to Methanol (higher polarity) or DMF (if workup allows).
The Alkoxide Shift: Use a stoichiometric amount of sodium alkoxide matching the solvent (e.g., NaOMe in MeOH).
Filtration (Critical Step):
Suspend the Amidine HCl in dry MeOH.
Add 1.05 equiv of NaOMe solution dropwise at 0°C.
Stir for 30 minutes. The mixture will become finer as NaCl precipitates.
Filter the mixture under inert atmosphere (Schlenk frit) to remove the NaCl.
Result: You now have a homogeneous solution of the reactive amidine free base.
Reaction: Add the electrophile (e.g., ethyl acetoacetate) to this clear filtrate.
Data Comparison: Salt vs. Free Base Strategy
Parameter
Direct Reflux (Slurry)
Pre-liberation (Homogeneous)
Reaction Time
12–24 Hours
2–4 Hours
Yield
15–30% (Variable)
75–90% (Consistent)
Impurity Profile
High (Unreacted Amidine)
Low (mostly NaCl)
Atom Economy
Poor
High
Module 2: The Biginelli Slurry (Multicomponent Stalls)
User Query: "I am running a Biginelli reaction (Aldehyde + Urea +
-keto ester). The mixture turns into a solid block within 10 minutes, stopping the stir bar. Yield is poor."
Technical Diagnosis
The Biginelli reaction is notorious for product precipitation. However, premature precipitation of the intermediate (often the acylimine or ureide) halts the multicomponent cascade. Traditional solvents (EtOH) often fail to solubilize the intermediate ureido-crotonate.
Solution A: Ionic Liquids (The "Green" Solvent/Catalyst)
Ionic liquids (ILs) like [bmim][PF6] or [bmim][BF4] act as both a solvent for polar ureas and a Lewis acid catalyst, often stabilizing the charged intermediates.
Protocol:
Mix reactants in 1-butyl-3-methylimidazolium tetrafluoroborate ([bmim][BF4]).
Heat to 100°C. The ionic nature of the solvent usually dissolves the urea/thiourea component instantly.
Workup: Upon cooling, add water. The hydrophobic pyrimidine product usually precipitates pure, while the IL remains in the aqueous phase (or can be extracted).
Solution B: Microwave Irradiation (Superheating)
If you cannot use ILs, Microwave (MW) irradiation is the superior method for slurry reactions.
Mechanism: MW energy couples directly with the polar molecules (urea), creating localized superheating even in a heterogeneous slurry. This overcomes the activation energy barrier that convection heating cannot surmount due to poor heat transfer in solids.
Graphviz Workflow: Choosing a Strategy
Figure 1: Decision matrix for selecting the appropriate solubilization strategy based on reactant properties.
Module 3: Nucleophilic Substitution (SNAr) on Insoluble Scaffolds
User Query: "I need to substitute a chlorine on a pyrimidine ring with an amine. The chloropyrimidine dissolves in DCM, but the amine salt is in water. They don't mix."
Technical Diagnosis
This is a classic biphasic limitation. Pyrimidines with halides (e.g., 2,4-dichloropyrimidine) are lipophilic, while nucleophiles (azides, cyanides, amine salts) are often hydrophilic.
Troubleshooting Protocol: Phase Transfer Catalysis (PTC)
Use a quaternary ammonium salt to shuttle the nucleophile into the organic phase.
Reagents:
Organic Phase: Chloropyrimidine in Toluene or DCM.
Aqueous Phase: Nucleophile (e.g., NaN3 or Amine) in water (saturated).
Catalyst: Tetrabutylammonium bromide (TBAB) or Aliquat 336 (5 mol%).
Mechanism of Action:
The catalyst (
) exchanges anions in the aqueous phase to form .
The lipophilic
drags the nucleophile () into the organic phase.
attacks the electron-deficient pyrimidine ring (SNAr).
returns to the aqueous phase to regenerate.
Graphviz Workflow: PTC Mechanism
Figure 2: The Phase Transfer Catalysis cycle, bridging the solubility gap between aqueous nucleophiles and lipophilic pyrimidine substrates.
FAQ: Quick Solubility Fixes
Q: Can I use DMSO for everything?A: While DMSO dissolves almost anything, it is a "trap" solvent. It has a high boiling point (189°C) and is difficult to remove during workup without aqueous washes that might crash out your product as a gum. Use DMSO only if:
You can precipitate the product by adding water.
You are willing to use lyophilization.
The reaction temperature requires >120°C.
Q: My product precipitated, but it's trapping the solvent.A: Pyrimidines form strong solvates. To break them:
Trituration: Grind the solid with a non-solvent (Diethyl ether or Hexane) and sonicate.
Azeotropic Drying: Dissolve in THF/Toluene and rotovap multiple times to pull out trapped high-boiling solvents like DMF.
References
Kappe, C. O. (2004). "Controlled Microwave Heating in Modern Organic Synthesis." Angewandte Chemie International Edition. Link
Suresh, et al. (2019). "Tuning the Biginelli reaction mechanism by the ionic liquid effect." Green Chemistry. Link
Makosza, M. (2000). "Phase Transfer Catalysis.[1] A General Green Methodology in Organic Synthesis." Pure and Applied Chemistry. Link
Matloobi, M., & Kappe, C. O. (2007).[2] "Microwave-Assisted Solution- and Solid-Phase Synthesis of 2-Amino-4-arylpyrimidine Derivatives." Journal of Combinatorial Chemistry. Link
Technical Support Center: Identification of Impurities in 2-(Methylsulfonyl)pyrimidine-4-carbaldehyde by HPLC
Welcome to the technical support center for the analysis of 2-(Methylsulfonyl)pyrimidine-4-carbaldehyde. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubles...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center for the analysis of 2-(Methylsulfonyl)pyrimidine-4-carbaldehyde. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions regarding the identification of impurities using High-Performance Liquid Chromatography (HPLC). Our goal is to equip you with the expertise and practical insights needed to overcome common analytical challenges.
Frequently Asked Questions (FAQs)
Q1: What are the likely sources of impurities in 2-(Methylsulfonyl)pyrimidine-4-carbaldehyde?
Impurities can be introduced at various stages of the manufacturing process and shelf-life of a drug substance. For 2-(Methylsulfonyl)pyrimidine-4-carbaldehyde, potential impurities can be broadly categorized as:
Synthesis-Related Impurities: These include unreacted starting materials, intermediates, and by-products from the synthetic route. Common precursors in pyrimidine synthesis include β-ketoesters, amidines, and urea.[] The specific impurities will be highly dependent on the synthetic pathway employed.
Degradation Products: The molecule may degrade under certain environmental conditions such as exposure to light, heat, humidity, or in the presence of acids, bases, or oxidizing agents. Forced degradation studies are essential to identify these potential degradants.[2]
Reagents, Ligands, and Catalysts: Trace amounts of reagents, catalysts (like palladium, copper, or iron), and ligands used during synthesis may carry over into the final product.[][3]
Q2: Why is Reverse-Phase HPLC the recommended method for this analysis?
Reverse-Phase HPLC (RP-HPLC) is a powerful and versatile technique for separating and quantifying pharmaceutical compounds and their impurities.[4] For pyrimidine derivatives, RP-HPLC is particularly suitable due to:
Excellent Resolving Power: It can separate compounds with minor structural differences.
Versatility: A wide range of stationary phases (like C8 and C18) and mobile phase compositions can be used to optimize separation.[4]
Compatibility with Mass Spectrometry: RP-HPLC can be easily coupled with a mass spectrometer (LC-MS) for definitive impurity identification and structural elucidation.[5][6]
Q3: What are typical starting HPLC conditions for analyzing pyrimidine derivatives?
While method development should be tailored to the specific impurities, a good starting point for analyzing pyrimidine derivatives often involves a C18 column with a gradient elution.[4]
Parameter
Recommended Starting Condition
Rationale
Column
C18, 250 mm x 4.6 mm, 5 µm
Provides good retention and resolution for a wide range of polar and non-polar compounds.
Mobile Phase A
0.1% Formic Acid in Water
Provides protons for good peak shape in mass spectrometry and controls pH.
Mobile Phase B
Acetonitrile or Methanol
Common organic modifiers for reverse-phase chromatography.
Gradient
5% to 95% B over 20-30 minutes
A broad gradient is a good starting point to elute all potential impurities.
A starting wavelength for pyrimidine derivatives, but should be optimized by running a UV scan.[7]
Injection Volume
10 µL
A standard injection volume.
Q4: What is a forced degradation study and why is it crucial?
A forced degradation study, also known as stress testing, is the intentional degradation of a drug substance under more severe conditions than accelerated stability testing.[2][8] Its primary purposes are:
To Identify Likely Degradation Products: This helps in establishing degradation pathways.[2]
To Demonstrate the Specificity of the Analytical Method: The method must be able to separate the main compound from all potential degradation products, proving it is "stability-indicating."[9]
To Understand the Intrinsic Stability of the Molecule: This information is vital for developing stable formulations and determining appropriate storage conditions.[9]
Q5: How can I definitively confirm the identity of an unknown impurity?
While HPLC-UV can detect impurities, it does not provide structural information. For identification, a combination of techniques is typically employed:
Liquid Chromatography-Mass Spectrometry (LC-MS): This is the cornerstone of impurity identification. High-resolution mass spectrometry (HRMS) provides an accurate mass of the impurity, which can be used to determine its elemental composition.[5][10]
Tandem Mass Spectrometry (MS/MS): By fragmenting the impurity ion, MS/MS provides structural information that can help in elucidating the impurity's structure.[5]
Isolation and NMR: If the structure cannot be determined by MS alone, the impurity may need to be isolated using techniques like preparative HPLC.[11] The pure impurity can then be analyzed by Nuclear Magnetic Resonance (NMR) spectroscopy to determine its definitive structure.[12]
Troubleshooting Guide
Problem: I am seeing unexpected peaks in my chromatogram.
Explanation: Ghost peaks can arise from contaminated solvents, glassware, or sample diluents.
Troubleshooting Steps:
Run a blank injection (injecting only the mobile phase). If the peak is present, the contamination is in the mobile phase or the HPLC system.
Prepare fresh mobile phase using high-purity solvents and additives.
Thoroughly clean all glassware used for sample and mobile phase preparation.
Explanation: The analyte may be degrading in the sample vial after preparation.
Troubleshooting Steps:
Prepare a fresh sample and inject it immediately.
If the impurity peaks are smaller or absent in the fresh sample, consider the stability of the sample in the chosen diluent.
If necessary, use a cooled autosampler to minimize degradation.
Explanation: A portion of a previous sample may be retained in the injector or column and elute in a subsequent run.
Troubleshooting Steps:
Inject a blank after a concentrated sample to check for carryover.
Optimize the needle wash procedure in the autosampler settings.
If carryover persists, a more rigorous column wash may be needed between runs.
Problem: My peaks are broad, tailing, or fronting.
Explanation: Injecting too much sample can lead to peak fronting.
Troubleshooting Steps:
Dilute the sample and reinject. If the peak shape improves, the column was likely overloaded.
Explanation: If the sample is dissolved in a solvent much stronger than the initial mobile phase, it can cause peak distortion.
Troubleshooting Steps:
Whenever possible, dissolve the sample in the initial mobile phase.
If a stronger solvent is necessary, minimize the injection volume.
Explanation: Basic compounds can interact with residual acidic silanols on the silica-based column, leading to peak tailing.
Troubleshooting Steps:
Add a small amount of a competing base, like triethylamine, to the mobile phase.
Use a column with a base-deactivated stationary phase.
Problem: I have poor resolution between my main peak and an impurity.
Explanation: The mobile phase composition may not be providing adequate selectivity.
Troubleshooting Steps:
Change the organic modifier (e.g., from acetonitrile to methanol or vice-versa).
Adjust the pH of the aqueous mobile phase.
Try a different buffer or additive.
Explanation: A steep gradient may not provide enough time for closely eluting compounds to separate.
Troubleshooting Steps:
Decrease the slope of the gradient in the region where the peaks of interest are eluting.
Consider running a shallower gradient or an isocratic hold.
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol outlines the conditions for a forced degradation study to identify potential degradation products of 2-(Methylsulfonyl)pyrimidine-4-carbaldehyde.[2][11]
1. Sample Preparation:
Prepare a stock solution of 2-(Methylsulfonyl)pyrimidine-4-carbaldehyde at a concentration of 1 mg/mL in a 50:50 mixture of acetonitrile and water.
2. Stress Conditions:
Condition
Procedure
Acid Hydrolysis
Mix 1 mL of stock solution with 1 mL of 0.1 N HCl. Heat at 60 °C for 24 hours. Neutralize with 0.1 N NaOH before injection.
Base Hydrolysis
Mix 1 mL of stock solution with 1 mL of 0.1 N NaOH. Keep at room temperature for 2 hours. Neutralize with 0.1 N HCl before injection.
Oxidative Degradation
Mix 1 mL of stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours.
Thermal Degradation
Store the solid drug substance at 105 °C for 48 hours. Dissolve in the diluent before injection.
Photolytic Degradation
Expose the solid drug substance to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter. Dissolve in the diluent before injection.
3. Analysis:
Analyze all stressed samples, along with an unstressed control sample, by the developed HPLC method.
The goal is to achieve 5-20% degradation of the parent compound.[8] Adjust stress conditions if degradation is too low or too high.
Protocol 2: Impurity Identification Workflow
This protocol provides a systematic approach to identifying an unknown impurity detected by HPLC.
1. HPLC-UV Analysis:
Develop and validate an HPLC method that separates the impurity from the main peak and other components.
Determine the relative retention time (RRT) and the area percent of the impurity.
2. LC-MS Analysis:
Transfer the HPLC method to an LC-MS system.
Obtain the accurate mass of the impurity using a high-resolution mass spectrometer (e.g., QTOF or Orbitrap).
Propose possible elemental compositions based on the accurate mass.
3. MS/MS Fragmentation:
Perform MS/MS on the impurity's molecular ion to obtain fragmentation data.
Propose a structure for the impurity based on the fragmentation pattern and knowledge of the synthetic process and potential degradation pathways.
4. Confirmation (if necessary):
Synthesize the proposed impurity structure as a reference standard.
Confirm the identity by comparing the retention time, mass spectrum, and MS/MS fragmentation pattern of the unknown impurity with the reference standard.[10]
Visualizations
Caption: Workflow for the identification of an unknown impurity.
Caption: Decision tree for troubleshooting common HPLC issues.
References
van der Hoeven, R. A., et al. (1999). Defects in pyrimidine degradation identified by HPLC-electrospray tandem mass spectrometry of urine specimens or urine-soaked filter paper strips. Clinical Chemistry, 45(7), 957-966. [Link]
Reddy, P. B., & Reddy, K. J. (2022). Mini Review on Forced Degradation Studies on Anti-Epileptic Drugs and Beyond. Journal of Pharmaceutical Research International, 34(32B), 1-10. [Link]
Lourdes, M. (2025). The benefits of high-resolution mass spectrometry for impurity profiling. Technology Networks. [Link]
Dewangan, N. (2023). De novo pyrimidine synthesis steps, pathways, uses. Microbe Notes. [Link]
Patel, S. K., et al. (2015). Method development and validation of potent pyrimidine derivative by UV-VIS spectrophotometer. Journal of Applied Pharmaceutical Science, 5(09), 085-089. [Link]
Alsante, K. M., et al. (2014). Development of forced degradation and stability indicating studies of drugs—A review. Pharmaceutical Analytical Chemistry: Open Access, 5(1), 1-10. [Link]
Netpharmalab. (2025). Mass Spectrometry in Drug Development Applications. [Link]
Sobańska, A. W., & Kaźmierczak, D. (2007). HPLC in biopharmaceutical investigations of drugs representing pyrimidine derivatives (A review). Pharmaceutical Chemistry Journal, 41(8), 463-471. [Link]
Clark, M. P., et al. (2017). Pyridine and pyrimidine derivatives and their use in treatment, amelioration or prevention of influenza.
Sharma, M. C., & Sharma, S. (2015). Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario. International Journal of Pharmaceutical Erudition, 4(4), 13-22. [Link]
Amirav, A., et al. (2020). Analysis of impurities in pharmaceuticals by LC-MS with cold electron ionization. Journal of Mass Spectrometry, 55(10), e4583. [Link]
Talele, T. T. (2023). Applications of Hydrophilic Interaction Chromatography in Pharmaceutical Impurity Profiling: A Comprehensive Review of Two Decades. Molecules, 28(14), 5488. [Link]
Ninja Nerd. (2020, April 6). Purine and Pyrimidine Synthesis | Metabolism [Video]. YouTube. [Link]
Venkatesh, D. N., & Kumar, S. D. S. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research, 47(3), 38381-38385. [Link]
Soral, M., et al. (2021). New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors: Design, Synthesis, and In Vitro and In Cellulo Evaluation. ACS Chemical Neuroscience, 12(15), 2826-2841. [Link]
RSSL. (n.d.). Identifying and elucidating impurity species. [Link]
ResolveMass Laboratories Inc. (2025). How Pharmaceutical Impurity Analysis Works. [Link]
Wikipedia. (2024, November 28). Pyrimidine. [Link]
Singh, R., et al. (2015). Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario. International Journal of Pharmacy and Pharmaceutical Sciences, 7(9), 13-22. [Link]
Kumar, P., et al. (2015). Development and Validation of Reverse-phase High-performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative. Asian Journal of Pharmaceutics, 9(3), 178. [Link]
Qiu, F., & Norwood, D. L. (2007). Identification of Pharmaceutical Impurities. Journal of Liquid Chromatography & Related Technologies, 30(5-7), 877-935. [Link]
Singh, S., et al. (2020). A review on impurity profiling of pharmaceutical products. International Journal of Advanced Research, 8(06), 1436-1444. [Link]
Improving the regioselectivity of nucleophilic substitution on dichloropyrimidines
Subject: Troubleshooting and Optimizing Regioselectivity in Nucleophilic Aromatic Substitution ( ) of Dichloropyrimidines To: Chemical Biology & Medicinal Chemistry Division From: Dr. Aris Thorne, Senior Application Scie...
Author: BenchChem Technical Support Team. Date: February 2026
Subject: Troubleshooting and Optimizing Regioselectivity in Nucleophilic Aromatic Substitution (
) of Dichloropyrimidines
To: Chemical Biology & Medicinal Chemistry Division
From: Dr. Aris Thorne, Senior Application Scientist
Date: October 26, 2023
Executive Summary
Controlling the regioselectivity of 2,4-dichloropyrimidines is a frequent bottleneck in medicinal chemistry. The "Standard Model" of pyrimidine reactivity dictates that nucleophilic attack occurs preferentially at the C4 position due to the para-like electronic activation by N1 and N3. However, modern drug discovery often requires substitution at the C2 position while retaining the C4 chloride for subsequent functionalization.
This guide provides mechanistic insights and validated protocols to:
Maximize C4 Selectivity (Standard
).
Invert Selectivity to C2 (Catalytic and steric strategies).
Troubleshoot Mixtures caused by C5/C6 substituents.
Module 1: The Physics of Selectivity (Why C4?)
Q: Why do I consistently get C4 substitution when I want C2?
A: This is driven by the stability of the Meisenheimer intermediate.
Attack at C4 yields a resonance hybrid where the negative charge is delocalized onto two nitrogen atoms (N1 and N3) in a para-quinoid-like system. Attack at C2 leads to an ortho-quinoid-like intermediate where charge delocalization is less effective. Additionally, the C4 position is more electrophilic due to the cumulative inductive effect of the adjacent nitrogens.
Visualization: Electronic Decision Matrix
The following diagram illustrates the decision logic for predicting and controlling regioselectivity based on your substrate and reagents.
Figure 1: Decision tree for selecting reaction conditions based on the desired site of substitution.
Module 2: Troubleshooting & Optimization
Scenario A: "I need high C4 selectivity (>20:1), but I'm seeing 10-15% C2 byproduct."
Root Cause: Using neutral amines in non-polar solvents often leads to "leakage" toward C2 because the transition state energy gap is not maximized.
Solution: Switch to Anionic Nucleophiles .
Deprotonating the amine with a strong base (LiHMDS or NaH) creates a harder, more charged nucleophile that is more sensitive to the greater electrophilicity of C4.
Protocol Adjustment: Pre-mix amine (1.0 eq) with LiHMDS (1.1 eq) in THF at -78°C before adding the pyrimidine. This often boosts C4:C2 ratios from ~4:1 to >30:1.
Scenario B: "I need to install a nucleophile at C2 first."
Root Cause: You are fighting thermodynamics. Direct
at C2 is disfavored.
Solution 1: The "Tertiary Amine" Trick
Recent methodology shows that reacting 2,4-dichloropyrimidines with tertiary amines (like triethylamine) can result in C2-selective ammonium salts, which then undergo substitution/dealkylation.[1]
Solution 2: Palladium Catalysis (The Neufeldt Method)
Using Pd-precatalysts with bulky N-heterocyclic carbene (NHC) ligands (e.g., (η3-tBu-indenyl)PdCl(IPent)) can invert selectivity to C2. The bulky ligand hinders oxidative addition at the more accessible C4, forcing the metal to react at the sterically less crowded (but electronically distinct) C2 environment in specific contexts.
Scenario C: "My substrate has a substituent at C5. How does this change things?"
Analysis:
Electron-Withdrawing Groups (EWG) at C5 (e.g., -NO2, -CF3): These make the ring highly electron-deficient. C4 selectivity is enhanced because the C4 position is ortho to the C5-EWG, experiencing strong inductive activation.
Electron-Donating Groups (EDG) at C5 (e.g., -OMe): These deactivate the ring. While C4 is still generally preferred, the reaction requires higher temperatures, which often erodes selectivity.
Scenario D: "What about C6 substituents?"
Analysis:
An EDG at C6 (e.g., 2,4-dichloro-6-methoxypyrimidine) donates electron density into the ring.[2] Resonance contributors place negative charge density at C2 and C4. However, specific EDGs can deactivate C4 more than C2, occasionally shifting preference toward C2 or resulting in a 1:1 mixture.
Module 3: Quantitative Data & Solvent Effects
Table 1: Impact of Conditions on Regioselectivity (2,4-Dichloropyrimidine + Morpholine)
Condition
Nucleophile State
Solvent
Temp
C4 : C2 Ratio
Notes
Standard
Neutral Amine
EtOH
25°C
~85 : 15
Protic solvents stabilize leaving group but lower selectivity.
Aprotic
Neutral Amine
THF
0°C
~90 : 10
Lower dielectric constant helps differentiation.
Anionic
Lithium Amide (LiHMDS)
THF
-78°C
>98 : 2
Gold Standard for C4. Kinetic control.
Lewis Acid
Amine + ZnCl2
DCM
25°C
~95 : 5
Lewis acid coordination to N3 activates C4 further.
Technical Support Center: Oxidant Remediation & Work-Up
Department: Process Chemistry & Safety Status: Operational Ticket Queue: Priority Handling Mission Statement Welcome to the Reactive Intermediates Support Center (RISC). This guide addresses the critical "post-reaction"...
Welcome to the Reactive Intermediates Support Center (RISC). This guide addresses the critical "post-reaction" phase where residual oxidizing agents pose safety risks (explosion), purification challenges (emulsions), or stability issues (over-oxidation).
We do not provide generic recipes. We provide causal workflows designed to neutralize threats while preserving your target molecule.
Quick Reference: Diagnostic Tools
Before initiating any work-up, verify the presence of oxidants.[1][2]
Primary Tool: Potassium Iodide (KI) Starch Paper.
Mechanism: Oxidants oxidize iodide (
) to iodine (), which intercalates with starch to form a deep blue/purple complex.[2][3]
Threshold: Detects peroxides/oxidants down to ~5-10 ppm.[4]
Usage: Dip strip into the aqueous layer or a wet organic aliquot. Blue = DANGER (Quench required).
Ticket #P-101: "My mCPBA reaction is done, but I have a massive precipitate and I'm afraid to rotovap."
Diagnosis: The precipitate is likely m-chlorobenzoic acid (mCBA), the byproduct of mCPBA oxidation. While less explosive than the peracid, residual mCPBA is shock-sensitive.
Resolution Protocol:
Do not concentrate the reaction mixture yet. You must chemically reduce the excess mCPBA first.
The Reductive Quench (Choose One):
Option A (Standard): Add 10% aqueous Sodium Sulfite (
) or Sodium Thiosulfate () .
Option B (Acid-Sensitive Substrates): Use Dimethyl Sulfide (DMS) .[5] It is neutral but volatile and malodorous.
Verification: Test the aqueous layer with Starch Iodide paper.[2][4] It must remain white.
The Extraction (Removal of mCBA):
After quenching, the organic layer still contains mCBA.
Wash the organic layer vigorously with Saturated Sodium Bicarbonate (
Technical Support Center: Scalable Synthesis of 2-(Methylsulfonyl)pyrimidine-4-carbaldehyde
Case ID: PYR-SO2-AL-004 Status: Active Priority: High (Scale-up Criticality) Assigned Specialist: Senior Application Scientist Executive Summary You are scaling up the synthesis of 2-(methylsulfonyl)pyrimidine-4-carbalde...
Author: BenchChem Technical Support Team. Date: February 2026
Case ID: PYR-SO2-AL-004
Status: Active
Priority: High (Scale-up Criticality)
Assigned Specialist: Senior Application Scientist
Executive Summary
You are scaling up the synthesis of 2-(methylsulfonyl)pyrimidine-4-carbaldehyde , a highly reactive electrophilic "warhead" used in covalent drug discovery (e.g., targeting cysteine residues) and heterocycle assembly.
The Core Challenge:
The target molecule contains two mutually sensitive functionalities:
The Sulfone (
): A potent leaving group at the 2-position, susceptible to nucleophilic attack (hydrolysis) and sensitive to basic conditions.
The Aldehyde (
): Prone to over-oxidation to carboxylic acid during the sulfide-to-sulfone transformation.
This guide provides a self-validating, protected-intermediate protocol designed to bypass the risks of direct oxidation, ensuring high purity and safety at scale.
Module 1: Route Selection & Strategy
Why direct oxidation fails and how to fix it.
Q: Can I directly oxidize 2-(methylthio)pyrimidine-4-carbaldehyde with mCPBA?
A:Not recommended for scale-up.
While chemically possible on a milligram scale, direct oxidation with meta-chloroperoxybenzoic acid (mCPBA) presents two critical failure modes at scale:
Chemo-selectivity Loss: mCPBA is a strong oxidant that can convert the aldehyde to a carboxylic acid (via radical mechanisms or hydration/oxidation) or a formate ester (Baeyer-Villiger type side reactions), creating impurities that are difficult to separate from the polar sulfone.
Safety: mCPBA is shock-sensitive and generates large amounts of m-chlorobenzoic acid waste, complicating the workup.
Q: What is the "Golden Route" for scale-up?
A: The Acetal Protection Strategy .
By masking the aldehyde as a diethyl acetal, you render it inert to the oxidant. This allows the use of robust, scalable oxidants like Oxone® (Potassium peroxymonosulfate) or
/Tungstate , which are safer and cheaper than mCPBA.
The Workflow:
Protection: Aldehyde
Diethyl Acetal.
Oxidation: Sulfide
Sulfone (using Oxone).
Deprotection: Acetal
Aldehyde (Acidic Hydrolysis).
Module 2: Detailed Experimental Protocol
Standardized for 10g - 100g scale.
Step 1: Acetal Protection
Objective: Mask the aldehyde to prevent over-oxidation.
Technical Support Center: Ensuring the Long-Term Stability of 2-(Methylsulfonyl)pyrimidine-4-carbaldehyde
This technical support guide is designed for researchers, scientists, and drug development professionals who are working with 2-(Methylsulfonyl)pyrimidine-4-carbaldehyde. Our goal is to provide you with the necessary inf...
Author: BenchChem Technical Support Team. Date: February 2026
This technical support guide is designed for researchers, scientists, and drug development professionals who are working with 2-(Methylsulfonyl)pyrimidine-4-carbaldehyde. Our goal is to provide you with the necessary information and troubleshooting strategies to ensure the long-term stability and integrity of this critical reagent in your experiments. The following question-and-answer format directly addresses potential issues and provides scientifically grounded recommendations.
Frequently Asked Questions (FAQs)
What are the ideal storage conditions for solid 2-(Methylsulfonyl)pyrimidine-4-carbaldehyde?
To ensure the long-term stability of solid 2-(Methylsulfonyl)pyrimidine-4-carbaldehyde, it is recommended to store it in a cool, dry, and dark environment.[1] A temperature of 2-8°C is often suggested for similar compounds.[1] The container should be tightly sealed to prevent moisture ingress and exposure to air. For optimal protection, storing the compound under an inert atmosphere, such as nitrogen or argon, is highly recommended.[1]
Rationale: The aldehyde functional group is susceptible to oxidation, and the sulfonylpyrimidine core can be prone to hydrolysis. A cool, dry, and inert environment minimizes the rates of these potential degradation reactions.
Parameter
Recommended Condition
Rationale
Temperature
2-8°C
Slows down potential degradation reactions.
Atmosphere
Inert gas (Nitrogen or Argon)
Prevents oxidation of the aldehyde group.
Light
Amber vial or dark location
Protects against potential photolytic degradation.
Moisture
Tightly sealed container with desiccant
Prevents hydrolysis of the sulfonyl group.
How should I prepare and store solutions of 2-(Methylsulfonyl)pyrimidine-4-carbaldehyde?
It is best practice to prepare solutions of 2-(Methylsulfonyl)pyrimidine-4-carbaldehyde fresh for each experiment. If short-term storage is necessary, use a dry, aprotic solvent. Store the solution at -20°C in a tightly sealed vial with minimal headspace to reduce exposure to air and moisture. It is advisable to purge the vial with an inert gas before sealing.
Rationale: The stability of the compound in solution is generally lower than in its solid state. The presence of protic solvents, especially under non-neutral pH conditions, can facilitate the hydrolysis of the sulfonyl group.
What are the primary degradation pathways for 2-(Methylsulfonyl)pyrimidine-4-carbaldehyde?
Based on the chemical structure, there are two primary degradation pathways to consider:
Oxidation of the aldehyde: The carbaldehyde group can be easily oxidized to the corresponding carboxylic acid, 2-(methylsulfonyl)pyrimidine-4-carboxylic acid, especially in the presence of air (oxygen).[2][3][4]
Hydrolysis of the sulfonyl group: The methylsulfonyl group attached to the pyrimidine ring is susceptible to nucleophilic aromatic substitution, particularly by water (hydrolysis). This reaction is often pH-dependent and can be accelerated under non-neutral conditions, leading to the formation of 2-hydroxypyrimidine-4-carbaldehyde and methanesulfinic acid.[5]
Troubleshooting Guide
Problem 1: I am observing a new, more polar impurity in my reaction mixture when using an older batch of 2-(Methylsulfonyl)pyrimidine-4-carbaldehyde.
Possible Cause: This is likely due to the oxidation of the aldehyde to a carboxylic acid. Carboxylic acids are generally more polar than their corresponding aldehydes, which would explain the appearance of a more polar spot on a TLC plate or an earlier eluting peak in reverse-phase HPLC.
Troubleshooting Steps:
Confirm the Identity: Attempt to characterize the impurity using techniques like LC-MS to confirm if the mass corresponds to the oxidized product.
Purity Check: Assess the purity of the starting material using HPLC or ¹H NMR. In the NMR spectrum, the aldehyde proton signal (typically around 10 ppm) would decrease, and a new broad signal for the carboxylic acid proton might appear.
Preventative Measures: For future use, ensure the solid reagent is stored under an inert atmosphere and that solutions are prepared fresh.
Problem 2: My reaction yield is lower than expected, and I notice a significant amount of a water-soluble byproduct.
Possible Cause: This could be a result of the hydrolysis of the sulfonyl group, especially if your reaction is performed in an aqueous or protic solvent, or if the starting material has been exposed to moisture during storage. The resulting 2-hydroxypyrimidine-4-carbaldehyde and methanesulfinic acid are more water-soluble than the starting material.
Troubleshooting Steps:
Analyze the Aqueous Layer: If possible, analyze the aqueous layer of your workup to identify the hydrolysis byproducts.
Control the pH: If your reaction conditions permit, buffering the reaction mixture to a neutral pH can help minimize hydrolysis.
Use Anhydrous Conditions: If the reaction chemistry allows, perform the reaction under anhydrous conditions using dry solvents and an inert atmosphere.
Experimental Protocols
Protocol 1: Purity Assessment by High-Performance Liquid Chromatography (HPLC)
This protocol provides a general method for assessing the purity of 2-(Methylsulfonyl)pyrimidine-4-carbaldehyde and detecting potential degradation products.
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A: 0.1% Formic acid in Water
Mobile Phase B: 0.1% Formic acid in Acetonitrile
Gradient:
0-2 min: 5% B
2-15 min: 5% to 95% B
15-18 min: 95% B
18-19 min: 95% to 5% B
19-25 min: 5% B
Flow Rate: 1.0 mL/min
Detection: UV at 254 nm
Injection Volume: 10 µL
Sample Preparation: Dissolve a small amount of the compound in the mobile phase or a compatible solvent (e.g., acetonitrile) to a concentration of approximately 1 mg/mL.
Protocol 2: Forced Degradation Study
To understand the stability of 2-(Methylsulfonyl)pyrimidine-4-carbaldehyde under various stress conditions, a forced degradation study can be performed.[6][7][8]
Acidic Conditions: Dissolve the compound in 0.1 M HCl and heat at 60°C for 24 hours.
Basic Conditions: Dissolve the compound in 0.1 M NaOH and keep at room temperature for 2 hours.
Oxidative Conditions: Dissolve the compound in a solution of 3% hydrogen peroxide and keep at room temperature for 24 hours.
Thermal Stress: Keep the solid compound in an oven at 80°C for 48 hours.
Photolytic Stress: Expose a solution of the compound to UV light (254 nm) for 24 hours.
Analysis: Analyze the stressed samples by the HPLC method described above to observe the formation of degradation products.
Visualizations
Caption: Potential degradation pathways of 2-(Methylsulfonyl)pyrimidine-4-carbaldehyde.
Comparison of reactivity between 2-(methylsulfonyl) and 2-chloropyrimidines
This guide provides an in-depth technical comparison between 2-(methylsulfonyl)pyrimidines and 2-chloropyrimidines , focusing on their utility in nucleophilic aromatic substitution ( ) for drug discovery and organic synt...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides an in-depth technical comparison between 2-(methylsulfonyl)pyrimidines and 2-chloropyrimidines , focusing on their utility in nucleophilic aromatic substitution (
) for drug discovery and organic synthesis.
[1]
Executive Summary
In the structural optimization of pyrimidine-based pharmacophores, the choice of leaving group at the C-2 position dictates synthetic efficiency and regioselectivity. While 2-chloropyrimidines are the industry standard due to commercial availability, they often require forcing conditions (high heat, strong bases) or transition-metal catalysis to react with sterically hindered or electron-poor nucleophiles.
2-(Methylsulfonyl)pyrimidines (2-
, or "sulfones") represent a "turbo-charged" alternative. They exhibit reactivity orders of magnitude higher than their chlorinated counterparts, enabling substitutions at room temperature and unlocking unique regioselectivity patterns driven by non-covalent interactions.
Mechanistic Divergence
The reactivity difference stems from the electronic properties of the leaving group and its influence on the rate-determining step of the
mechanism.
Electronic Activation
The pyrimidine ring is electron-deficient, facilitating nucleophilic attack. However, the substituent at C-2 modifies this electrophilicity:
Chlorine (-Cl): Exerts a strong inductive electron-withdrawing effect (
) but a competing mesomeric electron-donating effect () via lone pair donation into the -system. This effect slightly deactivates the ring toward nucleophilic attack compared to non-donating groups.
Methylsulfonyl (
): Exerts a powerful inductive () and mesomeric electron-withdrawing effect (). It strongly pulls electron density away from the ring, significantly lowering the energy of the Lowest Unoccupied Molecular Orbital (LUMO) and stabilizing the anionic Meisenheimer intermediate.
Leaving Group Ability (Nucleofugality)
In
reactions, the breakdown of the Meisenheimer complex is often fast, but the nature of the leaving group affects the initial attack and the overall energy barrier.
Basicity: The methanesulfinate anion (
) is a weaker base ( of conjugate acid ) compared to chloride ( of HCl ), but in the context of in aprotic solvents, the sulfonyl group's bulk and ability to stabilize negative charge through resonance make it superior.
Dipole Alignment: The sulfone moiety creates a strong local dipole that can pre-organize nucleophiles via electrostatic interactions or hydrogen bonding (specifically with amines), lowering the activation entropy.
Visualization: Reaction Energy Profile
The following diagram illustrates the kinetic advantage of the sulfonyl group, highlighting the lowered activation energy (
).
Performance Comparison Data
The following data synthesizes experimental observations comparing reactivity in standard medicinal chemistry workflows.
Feature
2-Chloropyrimidine
2-(Methylsulfonyl)pyrimidine
Reactivity Class
Moderate
High (Super-electrophile)
Standard Temp.
80°C – 120°C (Reflux)
0°C – 25°C (Room Temp)
Catalyst Need
Often requires Pd/Cu for weak nucleophiles
Catalyst-free
Scope (Amines)
Primary/Secondary amines work well. Anilines require acid/heat.
Reacts rapidly with aliphatic amines and anilines.
Scope (O-Nu)
Requires strong bases (NaH, tBuOK).
Reacts with weak bases (, ).
Regioselectivity
C-4 selective (usually) due to steric/electronic factors.
C-2 Selective in 2,4-disubstituted systems due to H-bond direction.[1]
Stability
Highly stable, shelf-stable for years.
Susceptible to hydrolysis; store dry at 4°C.
Case Study: Regioselectivity Switch
In 2,4-dichloropyrimidine, nucleophilic attack typically occurs at C-4 due to less steric hindrance. However, if the C-2 position holds a methylsulfonyl group (2-mesyl-4-chloropyrimidine), the reaction with amines often switches to C-2 selectivity .
Mechanism: The sulfone oxygens act as hydrogen-bond acceptors for the incoming amine proton, directing the nucleophile to the C-2 carbon (the "anchimeric assistance" effect).
Experimental Protocols
To leverage the sulfone advantage, one must typically synthesize it from the sulfide, as 2-sulfonylpyrimidines are less commercially common.
Workflow Diagram: Synthesis & Displacement
Protocol A: Oxidation of 2-(Methylthio)pyrimidine
Pre-requisite: Convert 2-Cl to 2-SMe using NaSMe in THF (Standard quantitative yield).
Observation: Rapid conversion. The reaction is often clean enough to require only an aqueous wash (remove methanesulfinic acid byproduct) and evaporation.
Strategic Recommendations
For drug discovery professionals, the switch to 2-methylsulfonyl is recommended when:
The Nucleophile is Sensitive: If your amine/alcohol decomposes at high heat, the sulfone allows room temperature coupling.
The Nucleophile is Weak: Electron-deficient anilines or sterically hindered amines that fail with 2-Cl will often succeed with 2-
.
Regiocontrol is Critical: In 2,4-dihalo systems, converting the C-2 halogen to a sulfone allows for specific C-2 functionalization that is difficult to achieve with the dichloride alone.
References
Structure–Reactivity Studies of 2-Sulfonylpyrimidines Allow Selective Protein Arylation. Bioconjugate Chemistry. (2023). This study establishes the superior reactivity of sulfonylpyrimidines over chloropyrimidines (approx. >1000-fold in specific contexts) and details their use in cysteine targeting.
Dichotomy in Regioselectivity of SnAr Reactions with 2-MeSO2-4-Chloropyrimidine. WuXi AppTec QM Magic Class. Explains the hydrogen-bond directed C-2 selectivity of sulfonyl pyrimidines.
Convenient synthesis of 2-(methylsulfonyl)pyrimidine derivatives. Synthetic Communications. (2014). Provides detailed experimental protocols for the oxidation of sulfides to sulfones using Oxone and mCPBA.
Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines. Journal of Organic Chemistry. (2020). Discusses the standard C-4 selectivity of chloropyrimidines and how leaving group manipulation alters this.
Nucleophilic Substitution at Tetracoordinate Sulfur. Molecules. (2021). Provides mechanistic background on the leaving group ability of sulfonyl groups versus halides.
Relative Electrophilicity of 2-(Methylsulfonyl)pyrimidine-4-carbaldehyde: A Technical Comparison Guide
Executive Summary 2-(Methylsulfonyl)pyrimidine-4-carbaldehyde (CAS 874279-27-3) represents a high-reactivity "dual-electrophile" scaffold. Unlike standard heterocyclic aldehydes, this molecule possesses two distinct elec...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
2-(Methylsulfonyl)pyrimidine-4-carbaldehyde (CAS 874279-27-3) represents a high-reactivity "dual-electrophile" scaffold. Unlike standard heterocyclic aldehydes, this molecule possesses two distinct electrophilic centers with orthogonal reactivity profiles: the C4-formyl group (reversible covalent/synthetic handle) and the C2-methylsulfonyl group (irreversible cysteine-targeting warhead). This guide analyzes its electronic architecture, compares its reactivity against standard analogs (2-Cl, 2-H), and provides experimental protocols for exploiting its unique chemical behavior.
Molecular Architecture & Electronic Profile[1]
The electrophilicity of this compound is driven by the synergistic electron-withdrawing effects of the pyrimidine nitrogen atoms and the C2-sulfonyl substituent.
Electronic Activation Mechanism
Pyrimidine Core: The 1,3-diazine ring is inherently electron-deficient (
-deficient), lowering the LUMO energy compared to benzene or pyridine analogs.
C2-Methylsulfonyl (
): This group acts as a powerful inductive () and resonance () electron-withdrawing group. It significantly activates the C2 position for Nucleophilic Aromatic Substitution () and reduces electron density at the C4-formyl group, enhancing its susceptibility to nucleophilic attack.[1]
C4-Carbaldehyde: The aldehyde carbonyl is activated by the para-like nitrogen (N1) and the ortho-like nitrogen (N3), making it highly reactive toward hydration and amine condensation.
The "Dual Electrophile" Concept
Researchers must recognize two distinct reactivity vectors:
Hard Electrophile (C=O): Controlled by charge interactions; reacts rapidly with amines (Schiff base formation) and hydrides.[1]
Soft Electrophile (C2-Ring): Controlled by orbital overlap (LUMO); reacts rapidly with thiols (Cys) via
Figure 1: Dual electrophilic sites of 2-(Methylsulfonyl)pyrimidine-4-carbaldehyde.
Comparative Electrophilicity Analysis
The following table compares 2-(Methylsulfonyl)pyrimidine-4-carbaldehyde against common alternatives used in medicinal chemistry.
Table 1: Relative Reactivity & Leaving Group Ability[1]
Feature
2-(Methylsulfonyl)
2-Chloro
2-Hydrogen
Reactivity ()
High (100x)
Moderate (1x)
Inert
Leaving Group Ability
Excellent ()
Good ()
N/A
Cysteine Selectivity
High
Moderate
None
Aldehyde Electrophilicity
Very High
High
Moderate
Stability (pH 7.4)
Moderate (Hydrolysis risk)
High
High
Vs. 2-Chloropyrimidine-4-carbaldehyde
While the 2-chloro analog is a standard building block, the 2-methylsulfonyl derivative is significantly more reactive toward
.
Data Point: In kinetic studies of pyrimidine warheads, 2-methylsulfonyl groups react with glutathione (GSH) approximately 10-100 times faster than their 2-chloro counterparts due to the higher electron affinity of the sulfone and the stability of the methanesulfinate leaving group.
Implication: Use the sulfonyl analog when targeting less reactive cysteines or when mild, room-temperature conditions are required to avoid aldehyde degradation.[1]
Vs. Pyrimidine-4-carbaldehyde
The unsubstituted analog lacks the
"warhead" capability. The presence of the group at C2 exerts a strong electron-withdrawing effect, making the C4-aldehyde of the title compound more prone to hydration (forming gem-diols in water) compared to the 2-H analog.
Experimental Reactivity Profiles
Cysteine Reactivity (
)
The 2-methylsulfonyl group is a "privileged" cysteine trap.[1] Unlike acrylamides (Michael acceptors), this motif undergoes substitution.[1]
A critical operational challenge is the competition between the aldehyde and the sulfone.[1]
Scenario A (Amine Nucleophile): Primary amines will preferentially attack the aldehyde to form an imine (Schiff base) faster than they displace the sulfone.[1]
Scenario B (Thiol Nucleophile): Thiols will exclusively attack the C2-position via
Preparation: Dilute Compound to 200 µM in PBS/D2O (90:10).
Initiation: Add NACME (2 mM, 10 equiv) to initiate pseudo-first-order conditions.
Monitoring: Acquire ¹H NMR spectra every 60 seconds for 30 minutes.
Analysis: Track the disappearance of the pyrimidine aromatic protons (shifted upfield upon S-arylation) and the appearance of the methanesulfinate peak (
Note: Avoid using primary amines with high nucleophilicity at high temperatures, as they may displace the sulfone.[1]
References
Vertex AI Search Result 1.1: 2-Sulfonylpyrimidines as Privileged Warheads for the Development of S. aureus Sortase A Inhibitors. (2022).[1] National Institutes of Health. Link
Vertex AI Search Result 1.7: Structure–Reactivity Studies of 2-Sulfonylpyrimidines Allow Selective Protein Arylation. (2018).[1] American Chemical Society.[3] Link
Vertex AI Search Result 1.8: Dichotomy in Regioselectivity of SnAr Reactions with 2-MeSO2-4-Chloropyrimidine. WuXi AppTec.[1] Link
A Comparative Guide to the Covalent Modification Efficiency of 2-(Methylsulfonyl)pyrimidine-4-carbaldehyde with Thiols
For Researchers, Scientists, and Drug Development Professionals In the landscape of covalent drug discovery, the selection of an appropriate electrophilic "warhead" is a critical determinant of a molecule's potency, sele...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
In the landscape of covalent drug discovery, the selection of an appropriate electrophilic "warhead" is a critical determinant of a molecule's potency, selectivity, and overall success. Among the diverse array of thiol-reactive groups, 2-sulfonylpyrimidines have emerged as a highly tunable and promising class of electrophiles for targeting cysteine residues. This guide provides an in-depth comparison of the covalent modification efficiency of a representative 2-sulfonylpyrimidine, 2-(Methylsulfonyl)pyrimidine-4-carbaldehyde, with commonly employed thiol-reactive warheads. We will delve into the underlying reaction mechanisms, present available kinetic data, and provide detailed experimental protocols for researchers to assess covalent modification in their own systems.
The Rise of 2-Sulfonylpyrimidines: A Mechanistic Overview
Unlike the well-trodden paths of Michael acceptors (e.g., acrylamides, maleimides) and alkyl halides (e.g., iodoacetamides), 2-sulfonylpyrimidines engage with thiols through a distinct mechanism: Nucleophilic Aromatic Substitution (SNAr). In this reaction, the nucleophilic thiolate anion attacks the electron-deficient C2 position of the pyrimidine ring, leading to the displacement of the methylsulfinate leaving group and the formation of a stable thioether bond.
The inherent reactivity of the 2-sulfonylpyrimidine core can be finely tuned by the strategic placement of electron-withdrawing or -donating groups on the pyrimidine ring. This modularity allows for the optimization of reaction kinetics to suit a specific biological target, a feature that offers a significant advantage over less tunable electrophiles. The 4-carbaldehyde group in our topic compound, being an electron-withdrawing group, is anticipated to enhance the electrophilicity of the C2 carbon, thereby increasing its reactivity towards nucleophilic attack by thiols.
Caption: Mechanism of thiol modification by 2-(Methylsulfonyl)pyrimidine-4-carbaldehyde.
Comparative Reactivity: A Quantitative Look at Thiol Modification
A direct comparison of the reaction kinetics of different electrophiles is paramount for making informed decisions in covalent inhibitor design. While a head-to-head study under identical conditions is the gold standard, we can draw valuable insights from existing literature data on the reaction of various electrophiles with the model thiol, glutathione (GSH).
Moderate reactivity, forms stable adducts, widely used in approved drugs.
Note: The reactivity of 2-(Methylsulfonyl)pyrimidine-4-carbaldehyde is expected to be significantly higher than the unsubstituted parent compound due to the electron-withdrawing nature of the 4-carbaldehyde group. Studies have shown that a 4-trifluoromethyl group, another strong electron-withdrawing group, can increase the reaction rate by approximately 1750-fold[1]. A direct kinetic analysis of the 4-carbaldehyde derivative is warranted for a precise comparison.
Key Advantages of the 2-Sulfonylpyrimidine Scaffold
Tunable Reactivity: As evidenced by structure-activity relationship studies, the reactivity of the 2-sulfonylpyrimidine core can be modulated over several orders of magnitude by altering the substituents on the pyrimidine ring[1]. This allows for the fine-tuning of reactivity to achieve a desired balance between on-target engagement and off-target effects.
Adduct Stability: The resulting thioether bond from the SNAr reaction is highly stable, which is a desirable feature for achieving sustained target occupancy and pharmacological effect. This contrasts with maleimide adducts, which can undergo retro-Michael addition, leading to potential off-target effects and a shorter duration of action.
Chemo- and Regioselectivity: 2-Sulfonylpyrimidines have demonstrated excellent chemoselectivity for cysteine over other nucleophilic amino acids and regioselectivity for specific, reactive cysteine residues within a protein[1].
Experimental Protocols for Assessing Covalent Modification Efficiency
To empower researchers in their evaluation of covalent modifiers, we provide the following detailed, step-by-step methodologies for key experiments.
Kinetic Analysis by ¹H NMR Spectroscopy
This protocol allows for the real-time monitoring of the reaction between an electrophile and a model thiol like glutathione (GSH).
Caption: Workflow for kinetic analysis of thiol-electrophile reaction using NMR.
Methodology:
Reagent Preparation:
Prepare a stock solution of the thiol (e.g., 10 mM Glutathione) in a deuterated buffer (e.g., 100 mM sodium phosphate, pD 7.4 in D₂O).
Prepare a stock solution of 2-(Methylsulfonyl)pyrimidine-4-carbaldehyde (or other electrophile) in a suitable deuterated organic solvent (e.g., 100 mM in DMSO-d₆).
Reaction Monitoring:
In an NMR tube, combine the thiol solution with the electrophile stock solution to achieve the desired final concentrations (e.g., 1 mM thiol and 10 mM electrophile for pseudo-first-order conditions).
Immediately begin acquiring a series of 1D ¹H NMR spectra at regular time intervals.
Data Analysis:
Process the spectra and integrate the signals corresponding to a non-overlapping proton on the starting thiol and the corresponding proton on the product adduct.
Plot the natural logarithm of the normalized integral of the starting material against time.
The slope of the resulting linear fit will give the pseudo-first-order rate constant (kobs).
Calculate the second-order rate constant (k₂) using the equation: k₂ = kobs / [Electrophile].
Covalent Adduct Characterization by LC-MS/MS
This protocol is essential for confirming the formation of the covalent adduct and identifying the specific site of modification on a protein.
Caption: Workflow for covalent adduct characterization by LC-MS/MS.
Methodology:
Protein Labeling:
Incubate the target protein with an excess of the electrophile in a suitable buffer (e.g., PBS, pH 7.4) for a defined period.
Quench the reaction by adding an excess of a reducing agent like DTT or by removing the unreacted electrophile via buffer exchange.
Proteolytic Digestion:
Denature the protein sample (e.g., with urea or by heating).
Reduce disulfide bonds with DTT and alkylate free thiols with iodoacetamide to prevent disulfide scrambling.
Digest the protein into smaller peptides using a protease such as trypsin.
LC-MS/MS Analysis:
Separate the peptide mixture using reverse-phase liquid chromatography coupled to a high-resolution mass spectrometer.
Acquire MS/MS spectra of the eluting peptides.
Data Analysis:
Search the acquired MS/MS data against the protein sequence database, specifying the mass of the covalent adduct as a variable modification on cysteine residues.
Analyze the fragmentation pattern in the MS/MS spectra to confirm the peptide sequence and pinpoint the exact site of covalent modification.
High-Throughput Reactivity Assessment using a UV-Vis Based Assay
This method utilizes a chromogenic or fluorogenic thiol-reactive probe to indirectly measure the consumption of a model thiol in the presence of the electrophile of interest.
Methodology:
Reagent Preparation:
Prepare a solution of a model thiol (e.g., 50 µM GSH) in a suitable buffer (e.g., 100 mM sodium phosphate, pH 7.4).
Prepare a stock solution of the electrophile at various concentrations.
Prepare a solution of a thiol-reactive probe such as 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent).
Kinetic Measurement:
In a microplate, initiate the reaction by adding the electrophile to the thiol solution.
At various time points, take an aliquot of the reaction mixture and add it to the DTNB solution.
Measure the absorbance at 412 nm. The decrease in absorbance over time corresponds to the consumption of the free thiol by the electrophile.
Data Analysis:
Plot the concentration of the remaining free thiol (calculated from the absorbance using the extinction coefficient of the DTNB product) against time for each electrophile concentration.
Determine the initial reaction rates from these plots.
Plot the initial rates against the electrophile concentration to determine the second-order rate constant.
Conclusion and Future Directions
2-(Methylsulfonyl)pyrimidine-4-carbaldehyde, and the broader class of 2-sulfonylpyrimidines, represent a versatile and highly tunable platform for the development of covalent inhibitors. Their unique SNAr mechanism of action and the formation of stable thioether adducts offer distinct advantages over more traditional thiol-reactive warheads. The ability to fine-tune reactivity through synthetic modification provides a powerful tool for optimizing both potency and selectivity.
The experimental protocols provided herein offer a robust framework for researchers to characterize the covalent modification efficiency of their compounds. By employing these methods, the scientific community can continue to expand the arsenal of covalent warheads and accelerate the discovery of novel therapeutics for a wide range of diseases.
References
A ratiometric fluorescent probe for real-time monitoring of intracellular glutathione fluctuations in response to cisplatin. Chemical Science. 2020-07-29. [Link]
Fast, irreversible modification of cysteines through strain releasing conjugate additions of cyclopropenyl ketones. SciSpace. [Link]
Medicinal Chemistry and Chemical Biology Highlights. CHIMIA. [Link]
Kinetic and Density Functional Theory (DFT) Studies of in vitro Reactions of Acrylamide with the Thiols: Captopril, L-Cysteine, and Glutathione. ResearchGate. 2025-08-08. [Link]
Glutathione Peroxidase 7 Utilizes Hydrogen Peroxide Generated by Ero1α to Promote Oxidative Protein Folding. PMC. [Link]
Reactivity of Acrylamides Causes Cytotoxicity and Activates Oxidative Stress Response. ACS Publications. 2023-08-02. [Link]
Reactivity of Acrylamides Causes Cytotoxicity and Activates Oxidative Stress Response. [Link]
6-Thiocyanatoflavins and 6-mercaptoflavins as active-site probes of flavoproteins. [Link]
Structure–Reactivity Studies of 2-Sulfonylpyrimidines Allow Selective Protein Arylation. [Link]
The Peroxidatic Thiol of Peroxiredoxin 1 is Nitrosated by Nitrosoglutathione but Coordinates to the Dinitrosyl Iron Complex of Glutathione. MDPI. [Link]
Monitoring electrophilic intermediates in reactions of thiols in aqueous solution directly with 19 F NMR. Chemical Science. 2024-11-15. [Link]
Electrophiles modulate glutathione reductase activity via alkylation and upregulation of glutathione biosynthesis. PubMed Central. [Link]
Convenient synthesis of 2-(methylsulfonyl)pyrimidine derivatives. ResearchGate. [Link]
Discovery and Characterization of a Novel Series of Chloropyrimidines as Covalent Inhibitors of the Kinase MSK1. PMC. 2022-06-25. [Link]
Methods for the determination and quantification of the reactive thiol proteome. PMC. [Link]
A Liquid Chromatography/Mass Spectrometry Method for Screening Disulfide Tethering Fragments. PMC. [Link]
Monitoring electrophilic intermediates in reactions of thiols in aqueous solution directly with F NMR. ResearchGate. 2024-11-13. [Link]
Reactions of l-ergothioneine and some other aminothiones with 2,2′- and 4,4′-dipyridyl disulphides and of l-ergothioneine with iodoacetamide. 2-Mercaptoimidazoles, 2- and 4-thiopyridones, thiourea and thioacetamide as highly reactive neutral sulphur nucleophiles. Biochemical Journal. 1974-04-01. [Link]
Accurate determination of the thiol-to-metal ratio in metalloproteins by on-line combination of UV-vis spectrophotometry with electrochemistry. ResearchGate. 2025-08-06. [Link]
Structure–Reactivity Studies of 2-Sulfonylpyrimidines Allow Selective Protein Arylation. ACS Publications. 2023-09-01. [Link]
Reactions of acrylamide with glutathione and serum albumin. ResearchGate. 2025-08-07. [Link]
Reaction of Chalcones with Cellular Thiols. The Effect of the 4-Substitution of Chalcones and Protonation State of the Thiols on the Addition Process. Diastereoselective Thiol Addition. MDPI. [Link]
2-Sulfonylpyrimidines as Privileged Warheads for the Development of S. aureus Sortase A Inhibitors. Frontiers. 2022-01-02. [Link]
Identification of 2-Sulfonyl/Sulfonamide Pyrimidines as Covalent Inhibitors of WRN Using a Multiplexed High-Throughput Screening Assay. ACS Publications. 2023-07-05. [Link]
Monitoring electrophilic intermediates in reactions of thiols in aqueous solution directly with 19F NMR. PubMed. 2024-11-15. [Link]
Pyrimidines. Part II. Nucleophilic substitution reactions of ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate. Journal of the Chemical Society C. [Link]
A Protocol for the Determination of Free Thiols. [Link]
Technologies for Direct Detection of Covalent Protein–Drug Adducts. MDPI. [Link]
Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds. MDPI. 2023-01-12. [Link]
Thiol–ene coupling reaction achievement and monitoring by “in situ” UV irradiation NMR spectroscopy. RSC Publishing. [Link]
Ultrasound-Promoted Synthesis of 4-Pyrimidinols and Their Tosyl Derivatives. [Link]
High-Throughput Mass Spectrometric Analysis of Covalent Protein-Inhibitor Adducts for the Discovery of Irreversible Inhibitors: A Complete Workflow. ResearchGate. 2025-11-11. [Link]
Design, synthesis and antimicrobial evaluation of pyrimidin-2-ol/thiol/amine analogues. 2017-06-09. [Link]
Thiol Quantification Using Colorimetric Thiol–Disulfide Exchange in Nonaqueous Solvents. PMC. 2023-02-28. [Link]
Monitoring electrophilic intermediates in reactions of thiols in aqueous solution directly with 19F NMR. RSC Publishing. 2024-11-13. [Link]
Cell-based assay to evaluate the cytotoxicity of 2-(Methylsulfonyl)pyrimidine-4-carbaldehyde analogs
Executive Summary: The Electrophile Challenge Evaluating the cytotoxicity of 2-(methylsulfonyl)pyrimidine-4-carbaldehyde analogs presents a unique bioanalytical challenge. These compounds possess two distinct electrophil...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary: The Electrophile Challenge
Evaluating the cytotoxicity of 2-(methylsulfonyl)pyrimidine-4-carbaldehyde analogs presents a unique bioanalytical challenge. These compounds possess two distinct electrophilic centers:
The Methylsulfonyl group (C2 position): A potent leaving group facilitating nucleophilic aromatic substitution (
), typically targeting cysteine thiols in proteins (e.g., covalent inhibition of kinases like BTK or helicases like WRN).
The Aldehyde group (C4 position): A reactive carbonyl capable of forming Schiff bases with amines or undergoing oxidation/reduction.
The Problem: Standard colorimetric assays (like MTT) rely on redox chemistry.[1] The intrinsic reactivity of the aldehyde moiety and the redox activity associated with the pyrimidine scaffold can chemically reduce tetrazolium salts non-enzymatically. This generates false signals of cell viability, masking the compound's true toxicity.
The Solution: This guide recommends ATP-based Luminescence Assays (e.g., CellTiter-Glo®) as the gold standard for this specific chemical class, offering superior sensitivity and immunity to the redox artifacts common in metabolic dye assays.
Comparative Analysis of Assay Methodologies
The following table contrasts common cytotoxicity platforms specifically regarding their interaction with reactive pyrimidine aldehydes.
Feature
ATP Luminescence (Recommended)
Tetrazolium (MTT/MTS)
Real-Time Impedance (xCELLigence)
Membrane Integrity (LDH)
Readout
Luminescence (RLU)
Absorbance (OD)
Electrical Impedance (Cell Index)
Absorbance/Fluorescence
Mechanism
Quantifies ATP (Metabolic presence)
Mitochondrial Reductase Activity
Cell Adherence & Morphology
Leaked cytosolic enzymes
Interference Risk
Low. Lysis step mitigates compound reactivity.
High. Aldehydes can directly reduce MTT to formazan.
None. Label-free detection.
Medium. Chemical inhibition of LDH enzyme possible.[2]
Sensitivity
< 10 cells/well
~1,000 cells/well
N/A (Population based)
~500 cells/well
Throughput
Ultra-High (384/1536-well)
High (96-well)
Low/Medium
High
Cost
$
$
Expert Insight: Why MTT Fails for this Class
In a standard MTT assay, mitochondrial dehydrogenases reduce yellow MTT to purple formazan. However, electron-deficient pyrimidines and reactive aldehydes can act as reducing agents in the culture media.
Artifact: The compound converts MTT to formazan without cells.[3]
Result: High absorbance readings interpreted as "high viability," even if the cells are dead. This leads to artificially high
values (false negatives for toxicity).
Mechanism of Interference & Action[3]
The diagram below illustrates the dual reactivity of the molecule and how it interferes with tetrazolium-based readouts compared to the clean signal of ATP assays.
Figure 1: Mechanism of Interference. Red path indicates the chemical artifact in MTT assays caused by the reactive aldehyde/pyrimidine scaffold. Green path indicates the specific biological readout of ATP assays.
Validated Protocol: ATP-Based Luminescence Assay
This protocol is optimized for 2-(methylsulfonyl)pyrimidine-4-carbaldehyde analogs, incorporating specific controls for electrophilic compounds.
Materials
Assay Kit: CellTiter-Glo® 2.0 (Promega) or ATPlite™ (PerkinElmer).
Cell Lines: Relevant cancer lines (e.g., HCT116, MDA-MB-231) and a normal fibroblast control (e.g., MRC-5) to determine therapeutic index.
Plate: 96-well or 384-well opaque white plates (critical for luminescence).
Workflow Diagram
Figure 2: Step-by-step experimental workflow for evaluating cytotoxicity using ATP luminescence.
Detailed Procedure
Step 1: Cell Seeding (Day 0)
Harvest cells and count viability (must be >95%).
Seed 3,000–5,000 cells/well in 100 µL media.
Crucial: Seed 3 wells with media only (no cells) to determine background luminescence.
Step 2: Compound Preparation (Day 1)
Dissolve the 2-(methylsulfonyl)pyrimidine analog in 100% DMSO to 10 mM stock.
Warning: Aldehydes can oxidize in DMSO over time. Use fresh stock or store under
at -80°C.
Perform 1:3 serial dilutions in media. Ensure final DMSO concentration is <0.5% (ideally 0.1%) to prevent solvent toxicity.
Compound-Only Control (Critical): Add the highest concentration of the compound to wells containing media only (no cells).
Purpose: To verify the compound does not inhibit the luciferase enzyme or quench light emission (quenching artifact).
Step 4: Readout (Day 3/4)
Equilibrate plate and reagents to Room Temperature (RT) for 30 mins. Cold reagents result in uneven lysis.
Add volume of CellTiter-Glo reagent equal to the volume of cell culture media present in each well (1:1 ratio).
Mix on an orbital shaker for 2 minutes to induce cell lysis.
Incubate at RT for 10 minutes to stabilize the luminescent signal.
Record Luminescence (Integration time: 0.5–1.0 second).
Data Analysis & Interpretation
Calculate the
Viability using the following formula:
Troubleshooting Anomalies:
If Compound-Only Control RLU < Media Background: The compound is quenching the luminescence (absorbing light). Correction: Use a brighter assay version or switch to a label-free method (Impedance).
Steep Hill Slope (>2.0): Suggests covalent reactivity or "all-or-nothing" cell death, typical of strong electrophiles depleting glutathione.
References
Riss, T. L., et al. (2016). Cell Viability Assays. Assay Guidance Manual. Bethesda (MD): Eli Lilly & Company and the National Center for Advancing Translational Sciences.
Baiazitov, R., et al. (2013).[7] Chemoselective reactions of 4,6-dichloro-2-(methylsulfonyl)pyrimidine and related electrophiles with amines. Synthesis, 45, 1764–1784.[7] (Establishes reactivity of the sulfonyl-pyrimidine scaffold).
Ullah, M., et al. (2016). 2-Sulfonylpyrimidines: Mild alkylating agents with anticancer activity toward p53-compromised cells. PNAS, 113(39). (Demonstrates biological application and cytotoxicity of this specific class).
Stockert, J. C., et al. (2012). Assays for viability: a comparative review of the MTT, XTT, and resazurin procedures. Acta Histochemica. (Discusses tetrazolium reduction artifacts by aldehydes).
Targeted Covalent Inhibition via 2-Sulfonylpyrimidines: A Comparative SAR Guide
This guide provides a technical deep-dive into the structure-activity relationship (SAR) of 2-sulfonylpyrimidines , a class of "tunable" electrophiles that have emerged as superior alternatives to traditional acrylamide...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides a technical deep-dive into the structure-activity relationship (SAR) of 2-sulfonylpyrimidines , a class of "tunable" electrophiles that have emerged as superior alternatives to traditional acrylamide warheads in Targeted Covalent Inhibitor (TCI) design.
Executive Summary: The Rise of the Tunable Warhead
For decades, the acrylamide functionality (Michael acceptor) has been the gold standard for covalent kinase inhibitors (e.g., Ibrutinib, Osimertinib). However, acrylamides often suffer from "reactivity cliffs"—they are either too reactive (causing off-target toxicity) or metabolically unstable.
2-Sulfonylpyrimidines represent a paradigm shift. Unlike Michael acceptors, they react via Nucleophilic Aromatic Substitution (
) . This mechanism allows for precise "tuning" of reactivity over 9 orders of magnitude by modifying the pyrimidine ring's electronics, decoupling binding affinity from covalent bond formation.
Mechanism of Action: The
Advantage
The defining feature of 2-sulfonylpyrimidines is the displacement of a sulfinate leaving group by a cysteine thiol. This is chemically distinct from the addition mechanism of acrylamides.
The Reaction Pathway
Nucleophilic Attack: The target cysteine thiolate attacks the electropositive C2 position of the pyrimidine.[1]
Meisenheimer Complex: A transient anionic intermediate forms, stabilized by the nitrogen atoms in the ring.
Elimination: The sulfonyl group (typically methylsulfonyl,
) is expelled as a sulfinic acid leaving group.
Result: A stable thioether linkage is formed between the protein and the inhibitor.[2][3][4]
Mechanistic Visualization
The following diagram illustrates the
reaction coordinate and the critical role of ring electronics.
Figure 1: The
mechanism of 2-sulfonylpyrimidines.[5] Unlike Michael addition, this reaction releases a leaving group, creating a specific mass spectral signature.
Comparative Analysis: 2-Sulfonylpyrimidines vs. Alternatives
The choice of warhead dictates the selectivity profile. The table below compares the 2-sulfonylpyrimidine scaffold against the industry-standard acrylamide (e.g., Ibrutinib) and the less reactive 2-chloropyrimidine.
Feature
2-Sulfonylpyrimidine ()
Acrylamide (Michael Addition)
2-Chloropyrimidine ()
Reaction Mechanism
Nucleophilic Aromatic Substitution
Conjugate Addition (1,4-addition)
Nucleophilic Aromatic Substitution
Reversibility
Irreversible (typically)
Irreversible (can be reversible)
Irreversible
Reactivity Range
High Tunability ( to )
Moderate Tunability (Sterics only)
Low Reactivity (Requires catalysis)
Metabolic Stability
High (Sulfone is stable)
Low (Susceptible to reductases)
High
Selectivity Control
Electronic (Hammett )
Steric hinderance
Proximity driven
Mass Shift (MS)
MW(Inhibitor) - MW()
MW(Inhibitor)
MW(Inhibitor) - MW(HCl)
Primary Use Case
Tunable Covalent Inhibitors (TCIs)
Kinase Inhibitors (Cys targeting)
Promiscuous binders / Probes
Expert Insight: The "Mass Shift" difference is critical for validation. When validating a 2-sulfonylpyrimidine, you must look for the mass of the core scaffold, not the whole molecule.
Structure-Activity Relationship (SAR) Deep Dive
The SAR of this scaffold is modular. The reactivity (
) and binding affinity () can be optimized independently.
The Warhead (C2 Position): The Leaving Group
The sulfonyl group at C2 is non-negotiable for
activity under physiological conditions.
Methylsulfone (
): The standard. Good balance of stability and leaving group ability.
Aryl/Heteroarylsulfones: Can be used to modulate the leaving group pKa, but often add unnecessary bulk.
Sulfoxides (
): significantly less reactive; often used as negative controls.
The Tuning Knob (C5 Position): Electronic Control
This is the most powerful feature. Substituents at C5 communicate electronically with the C2 reaction center.
Strong EWG (
, ): Increases reactivity by . Use for targets with low-nucleophilicity cysteines (high pKa).
Moderate EWG (
, ): Standard starting point for drug discovery.
Neutral/EDG (
, , ): Decreases reactivity. Use for highly nucleophilic cysteines to avoid off-target toxicity.
The Specificity Elements (C4/C6 Positions)
These positions tolerate bulky substituents and are used to build the "recognition motif" that fits the protein pocket (e.g., the hinge-binding motif in kinases).
C4-Amino/Oxy linkers: Common attachment points for the pharmacophore.
Steric Clashes: Unlike acrylamides, bulky groups at C4/C6 do not significantly hinder the reaction rate, as the
attack occurs perpendicular to the ring plane.
SAR Decision Logic
Use this workflow to optimize a 2-sulfonylpyrimidine lead.
Figure 2: Strategic optimization of C5 substituents based on target cysteine nucleophilicity.
Experimental Protocols
Protocol A: Synthesis of 2-Methylsulfonylpyrimidines
Objective: Convert a 2-thiomethyl precursor into the active sulfone warhead.
Starting Material: Dissolve 2-(methylthio)pyrimidine derivative (1.0 equiv) in DCM or Acetone.
Note: Using exactly 2.5 equiv ensures complete oxidation from Sulfide
Sulfoxide Sulfone.
Reaction: Stir at RT for 2–4 hours. Monitor by TLC/LCMS.
Checkpoint: The sulfone product is significantly more polar than the sulfide.
Workup: Quench with saturated
(to remove excess peroxide) and . Extract with DCM.
Purification: Silica gel chromatography.
Caution: Some highly electron-deficient sulfones are reactive on silica; use neutral alumina if degradation is observed.
Protocol B: "Self-Validating" Intact Protein Mass Spectrometry
Objective: Confirm covalent modification and validate the specific mass loss signature.
Incubation: Incubate Protein (
) with Inhibitor (, 10x excess) in assay buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl) for 1 hour at RT.
Control: Run a DMSO-only control and a "competitor" control (pre-incubated with high concentration of free thiol like DTT if reversible binding is suspected, though 2-SPs are usually irreversible).
Analysis: Analyze via LC-MS (ESI-TOF). Deconvolute the raw charge envelope to zero-charge mass.
Validation Calculation:
Example: For a methylsulfone (
), the leaving group is methanesulfinic acid (MW ~80 Da). The adduct mass addition is .
Pass Criteria: Observed mass shift matches Expected mass shift within
Da.
Protocol C: Glutathione (GSH) Reactivity Assay
Objective: Determine intrinsic chemical reactivity (
) to predict off-target toxicity.
Setup: Prepare 50
Inhibitor and 5 mM GSH (100x excess) in PBS (pH 7.4).
Internal Standard: Add Naproxen or similar non-reactive standard.
Monitoring: Inject onto HPLC/UPLC every 15 minutes for 4 hours.
Quantification: Plot
vs. time.
Calculation: The slope is
.
Benchmarking:
: Highly reactive (Potential toxicity risk).
: "Goldilocks" zone for targeted inhibitors.
: Likely too inert for effective covalent inhibition unless is extremely potent.
References
Vertex Pharmaceuticals & NIH. "Identification of 2-Sulfonyl/Sulfonamide Pyrimidines as Covalent Inhibitors of WRN." Biochemistry (2023).[4][6][7][8]
University of Southampton. "Exploring 2-Sulfonylpyrimidine Warheads as Acrylamide Surrogates for Targeted Covalent Inhibition: A BTK Story." Journal of Medicinal Chemistry (2024).[6][9]
Baud, M. G. J., et al. "Structure–Reactivity Studies of 2-Sulfonylpyrimidines Allow Selective Protein Arylation."[2][3] Bioconjugate Chemistry (2023).[4][6][7][8]
Gehringer, M., et al. "2-Sulfonylpyrimidines as Privileged Warheads for the Development of S. aureus Sortase A Inhibitors." Frontiers in Molecular Biosciences (2022).
Fersht, A. R., et al. "2-Sulfonylpyrimidines: Mild alkylating agents with anticancer activity toward p53-compromised cells." Proc. Natl. Acad. Sci. USA (2016).
Comparative study of different oxidizing agents for thioether to sulfone conversion
Executive Summary The oxidation of thioethers (sulfides) to sulfones is a pivotal transformation in medicinal chemistry, particularly for generating sulfonyl pharmacophores found in COX-2 inhibitors, antibiotics, and agr...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
The oxidation of thioethers (sulfides) to sulfones is a pivotal transformation in medicinal chemistry, particularly for generating sulfonyl pharmacophores found in COX-2 inhibitors, antibiotics, and agrochemicals. While the transformation is thermodynamically favorable, the kinetic challenge lies in chemoselectivity : driving the reaction to the sulfone state (
) without arresting at the sulfoxide () intermediate or oxidizing sensitive functional groups (e.g., alkenes, amines).
This guide compares the three dominant oxidative methodologies—m-CPBA , Catalytic
, and Oxone —providing experimental protocols and decision frameworks to select the optimal reagent based on substrate complexity and scale.
Mechanistic Foundation
The conversion of sulfide to sulfone proceeds via two distinct electrophilic oxygen transfer steps. The first oxidation to the sulfoxide is generally much faster (
) than the second oxidation to the sulfone ().
The Challenge: Since sulfoxides are less nucleophilic than sulfides, the second step requires a more potent electrophile or higher activation energy.
The Trap: Inadequate oxidant stoichiometry or weak electrophiles often result in mixtures of sulfoxide and sulfone.
Visualization: Oxidative Trajectory
The following diagram illustrates the stepwise oxidation and the electronic barrier that must be overcome.
Figure 1: Stepwise oxidation pathway. Note the kinetic bottleneck at the sulfoxide stage (
).
Comparative Analysis of Oxidizing Agents
A. m-Chloroperbenzoic Acid (m-CPBA)
The Bench Standard
m-CPBA is the "go-to" reagent for discovery-scale synthesis due to its solubility in organic solvents (DCM, chloroform) and high reactivity.
Pros: Works at low temperatures (0°C to RT); highly predictable; compatible with non-polar substrates.
Cons: Poor atom economy (generates m-chlorobenzoic acid waste); shock sensitive in high purity; difficult to remove byproduct from acid-sensitive products.
Best For: Small-scale (<1g), high-value intermediates where yield is prioritized over green metrics.
B. Hydrogen Peroxide (
) + Tungstate Catalyst
The Green Industrial Choice
Alone,
is sluggish for sulfone formation. However, with Group VI transition metals ( or ), it forms active peroxotungstate species () that act as potent oxygen transfer agents.
Pros: Water is the only byproduct; inexpensive; scalable; high atom economy.
Cons: Often requires heating (50–70°C); aqueous conditions may not dissolve lipophilic substrates (requires phase transfer catalyst or alcohol co-solvent).
Best For: Scale-up (>10g), cost-sensitive processes, and "Green Chemistry" compliance.
C. Oxone® (Potassium Peroxymonosulfate)
The Robust Alternative
Oxone (
) provides a potent source of non-metallic oxygen.
Pros: Easy to handle solid; rapid reaction rates at RT; insensitive to moisture.
Cons: Highly acidic (pH < 1) unless buffered; insoluble in non-polar solvents; generates significant salt waste.
Best For: Acid-stable substrates; rapid parallel synthesis arrays.
Performance Data Comparison
The following table summarizes the operational parameters for driving the reaction fully to the sulfone .
Feature
m-CPBA
/
Oxone
Stoichiometry
2.2 – 2.5 equiv
2.5 – 3.0 equiv
2.5 – 3.0 equiv
Solvent System
DCM,
, MeOH, or biphasic
MeOH/H2O, Acetone/H2O
Temperature
0°C RT
50°C – 70°C
RT
Reaction Time
1 – 4 hours
4 – 12 hours
0.5 – 4 hours
Atom Economy
Low (Ar-COOH waste)
High ( waste)
Medium (Sulfate waste)
Acid Sensitivity
Moderate (Acid byproduct)
Low (Neutral/Basic possible)
High (Strongly acidic)
Scalability
Poor (Safety/Cost)
Excellent
Moderate
Decision Framework: Selecting the Right Reagent
Do not choose a reagent randomly. Use this logic flow to determine the safest and most effective method for your specific substrate.
Figure 2: Reagent selection decision tree based on substrate properties and scale.
Note: Excess is required to push past the sulfoxide stage.
Reaction: Remove ice bath and stir at Room Temperature (RT) for 2–4 hours. Monitor by TLC (Sulfones are significantly more polar than sulfides).
Quench (Critical): Add saturated aqueous
(Sodium Sulfite) or (Thiosulfate) and stir vigorously for 15 minutes.
Why? This destroys unreacted peroxides. Test with starch-iodide paper (should remain white).
Workup: Wash organic layer with saturated
( mL) to remove m-chlorobenzoic acid byproduct. Dry over and concentrate.
Protocol B: Green Catalytic Oxidation (
)
Recommended for: Scale-up, green chemistry, acid-sensitive substrates.
Preparation: Dissolve thioether (10 mmol) in Methanol (20 mL). Add
(0.1 mmol, 1 mol%).
Addition: Add 30% aqueous
(25 mmol, 2.5 equiv) dropwise.
Exotherm Warning: The reaction may self-heat.
Reaction: Heat the mixture to 50–60°C. Stir for 4–8 hours.
Validation: Without heat or catalyst, this reaction often stalls at the sulfoxide.
Workup: Cool to RT. Quench excess peroxide with saturated sulfite solution.[1] Extract with Ethyl Acetate.[1][2]
Note: If the product precipitates upon cooling (common for sulfones), simply filter and wash with water.
Troubleshooting & Safety
Stopping at Sulfoxide: If your reaction yields sulfoxide despite using 2+ equivalents of oxidant, the electrophilicity of the oxidant is too low. Switch from
(uncatalyzed) to m-CPBA or add the Tungstate catalyst.
Over-oxidation: Not usually an issue for sulfones, but be wary of epoxidizing electron-rich alkenes present in the molecule. If alkenes are present, avoid m-CPBA; use Oxone at controlled pH or
with (catalytic) for high specificity.
Safety: Never concentrate reaction mixtures containing excess peroxides. Always quench with a reducing agent (
) before rotary evaporation to prevent explosions.
References
BenchChem. (2025).[1] Comparative analysis of different oxidizing agents for sulfide oxidation. Retrieved from
Royal Society of Chemistry. (2025). meta-Chloroperbenzoic acid (mCPBA): a versatile reagent in organic synthesis.[3][4] Retrieved from
Organic Chemistry Portal. (2025). Sulfone synthesis by oxidation: Catalytic methods.[2][5][6] Retrieved from
National Institutes of Health (NIH). (2021). Recent Advances in Catalytic Oxidation of Organic Sulfides: Applications of Metal–Ionic Liquid Catalytic Systems. Retrieved from
Technical Guide: X-ray Crystallographic Analysis of Proteins Covalently Bound to Sulfonylpyrimidine Fragments
Executive Summary In the realm of Targeted Covalent Inhibitors (TCIs), acrylamides have long held the crown as the "gold standard" for targeting cysteine residues.[1] However, the emergence of sulfonylpyrimidine fragment...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
In the realm of Targeted Covalent Inhibitors (TCIs), acrylamides have long held the crown as the "gold standard" for targeting cysteine residues.[1] However, the emergence of sulfonylpyrimidine fragments represents a paradigm shift. Unlike acrylamides, which rely on Michael addition, 2-sulfonylpyrimidines often operate via Nucleophilic Aromatic Substitution (
) , offering distinct kinetic profiles, tunable reactivity, and superior hydrolytic stability.
This guide provides a technical comparison between sulfonylpyrimidines and traditional acrylamides, specifically tailored for structural biologists. It addresses the critical crystallographic distinction: while SuFEx (Sulfur-Fluoride Exchange) probes retain the sulfonyl group,
-active 2-sulfonylpyrimidines typically eject the sulfonyl moiety as a sulfinate leaving group. Understanding this mechanism is prerequisite to correctly interpreting electron density maps ().
The Chemical Landscape: Sulfonylpyrimidines vs. Alternatives
To design a successful crystallographic experiment, one must understand the warhead's behavior. The term "sulfonylpyrimidine" often encompasses two distinct mechanistic classes in Fragment-Based Drug Discovery (FBDD).
Comparative Performance Matrix
Feature
Acrylamides (Standard)
2-Sulfonylpyrimidines ()
Sulfonyl Fluorides (SuFEx)
Primary Target
Cysteine (Thiol)
Cysteine (Thiol)
Tyr, Lys, Ser, His, Cys
Mechanism
Michael Addition
Nucleophilic Aromatic Substitution ()
Sulfur-Fluoride Exchange (SuFEx)
Reversibility
Irreversible (usually)
Irreversible
Irreversible
Aqueous Stability
Moderate (pH dependent)
High (Superior to acrylamides)
High (until activated by protein environment)
Crystallographic Outcome
Thioether bond formed.[2] Inhibitor mass is conserved.
C-S bond formed (S-arylation). Sulfonyl group is LOST.
Sulfonate/Sulfonamide bond. Sulfonyl group () RETAINED.
Key Advantage
Well-characterized geometry.
Tunable reactivity; stable in buffer; distinct geometry.
"Beyond Cysteine" targeting; chemical biology probing.
Expert Insight: The "Missing Sulfur" Trap
Critical Note for Refinement: When refining structures of proteins bound to 2-sulfonylpyrimidines (specifically those acting via
), do not model the sulfonyl group in the final complex. The cysteine thiol attacks the pyrimidine ring at the C2 position, displacing the sulfonyl group as a sulfinate.[3] Your electron density will show the pyrimidine ring directly attached to the cysteine sulfur. Modeling the group will lead to massive difference density peaks () and incorrect geometry.
Understanding the reaction pathway is vital for interpreting the final ligand pose.
Diagram 1: Mechanistic Divergence (Acrylamide vs. Sulfonylpyrimidine)
Caption: Comparison of Michael Addition (Acrylamide) retaining full ligand mass vs.
(2-Sulfonylpyrimidine) resulting in sulfinate elimination and direct S-arylation.
Experimental Protocol: Crystallographic Fragment Screening
This protocol is optimized for soaking experiments, which are generally preferred over co-crystallization for covalent fragments to avoid modifying the protein surface before crystal lattice formation.
Covalent reaction rates are pH-dependent. Cysteine (
) requires deprotonation to react.
Optimization of Soak Conditions:
If crystallization pH < 6.5: The reaction may be too slow. Protocol Adjustment: Transfer crystals to a "soaking drop" with pH 7.0–7.5 if the lattice tolerates it.
Solvent Tolerance: Sulfonylpyrimidines are often lipophilic. Ensure DMSO concentration does not exceed 10% (v/v) to prevent crystal cracking.
The Soaking Gradient (Step-by-Step):
T=0: Add fragment to drop at
(final conc).
T=2h: Harvest 2 crystals. Flash cool in liquid
.
T=24h: Harvest 2 crystals. Flash cool.
Why? Covalent bond formation is time-dependent. Short soaks minimize non-specific binding; long soaks maximize occupancy.
Phase 3: Data Processing & Refinement
Restraints Generation: Use tools like eLBOW (Phenix) or Grade (Buster).
Crucial: You must manually edit the CIF file or the SMILES string to reflect the reacted product .
For 2-sulfonylpyrimidines: Delete the sulfonyl group from the input SMILES and define a bond between the Pyrimidine-C2 and Cysteine-S.
Map Inspection:
Calculate
difference maps.
Look for continuous density extending from the Cysteine sulfur to the aromatic ring.
Validation: If you see a "bulbous" disconnected density, the reaction may not have occurred (non-covalent binding) or the sulfonyl group is still present (trapped intermediate, rare).
Workflow Visualization
Diagram 2: The Covalent Crystallography Pipeline
Caption: Decision tree for processing crystallographic data of sulfonylpyrimidine-soaked crystals.
Performance Data & Case Studies
Recent studies comparing 2-sulfonylpyrimidines to acrylamides (specifically in Bruton's Tyrosine Kinase, BTK) reveal compelling data regarding their utility as "acrylamide surrogates."[4]
Case Study: BTK Inhibition (Cys481 Targeting)
In a direct comparison between Ibrutinib (acrylamide warhead) and a 2-sulfonylpyrimidine analog:
Occupancy: 2-sulfonylpyrimidines achieved >90% occupancy in crystal structures (PDB analysis), comparable to acrylamides.
Selectivity: The
mechanism requires a specific trajectory for the nucleophilic attack (Meisenheimer complex geometry), often resulting in higher selectivity against off-target cysteines compared to the more promiscuous Michael addition of acrylamides.
Resolution: Structures were solved at high resolution (
), showing clear planar density for the pyrimidine ring perpendicular to the Cys-S bond, confirming the character of the arylated product.
Supporting Data: Stability Profile
Condition
Acrylamide
2-Sulfonylpyrimidine
PBS Buffer (pH 7.4)
~24 hours
> 7 days
Glutathione (1 mM)
< 15 mins (Rapid quenching)
~2–4 hours (Tunable resistance)
Data synthesized from kinetic studies of heteroaryl sulfones vs. Michael acceptors [1, 2].
References
Narayanan, A., & Jones, L. H. (2015). Sulfonyl fluorides as privileged warheads in chemical biology. Chemical Science. Link
Pettersson, M., et al. (2024). Exploring 2-Sulfonylpyrimidine Warheads as Acrylamide Surrogates for Targeted Covalent Inhibition: A BTK Story.[4] Journal of Medicinal Chemistry. Link
Borgstahl, G. E. O. (2007). How to Use Dynamic Light Scattering to Improve the Likelihood of Growing Macromolecular Crystals. Methods in Molecular Biology. Link
Wollenhaupt, J., et al. (2021). Workflow and Tools for Crystallographic Fragment Screening at the Helmholtz-Zentrum Berlin. JoVE (Journal of Visualized Experiments). Link
Bar-Peled, L., et al. (2017). Size and shape of the druggable proteome determined by fragment-based cysteine targeting. Nature. Link
Author: BenchChem Technical Support Team. Date: February 2026
Focus: Osimertinib (AZD9291) vs. Rociletinib (CO-1686) vs. WZ4002
Executive Summary
In the landscape of non-small cell lung cancer (NSCLC) drug development, the shift from reversible quinazolines (First-Gen) to covalent pyrimidines (Third-Gen) represents a masterclass in structure-based drug design. This guide provides a technical head-to-head comparison of three pivotal pyrimidine-based covalent inhibitors: Osimertinib , Rociletinib , and the tool compound WZ4002 .
The Verdict: While all three utilize a pyrimidine scaffold to anchor into the ATP-binding pocket, Osimertinib demonstrates superior efficacy and safety profiles. Its mono-anilino-pyrimidine core, coupled with a specific acrylamide orientation, achieves a wider therapeutic window against Wild-Type (WT) EGFR compared to Rociletinib, which suffers from off-target IGF-1R inhibition leading to hyperglycemia.
Mechanistic Deep Dive: The Pyrimidine Scaffold & Cys797
The core efficacy of these inhibitors relies on a two-step "Binding and Bonding" mechanism.[1]
Recognition (reversible): The pyrimidine heterocycle functions as the adenine mimetic, forming hydrogen bonds with Met793 in the hinge region of the kinase.
Reaction (irreversible): An electrophilic "warhead" (acrylamide) positioned on the scaffold undergoes a Michael addition reaction with the nucleophilic thiol (-SH) group of Cysteine 797 (Cys797) at the edge of the ATP cleft.
This covalent bond permanently silences the receptor, meaning resynthesis of the protein is required to restore signaling—a critical advantage in overcoming T790M-mediated resistance where ATP affinity is pathologically high.
Diagram: Molecular Mechanism of Action
The following diagram illustrates the logical flow from structural recognition to covalent inactivation.
Caption: The two-step kinetic mechanism: Reversible hinge binding aligns the acrylamide warhead for the decisive covalent reaction with Cys797.
Head-to-Head Data Analysis
The following data synthesizes performance across standard cellular assays. Note the "Therapeutic Window" (Selectivity Ratio), which is the critical differentiator.
Data aggregated from Cross et al. (2014) and Walter et al. (2013).
Feature
Osimertinib (AZD9291)
Rociletinib (CO-1686)
WZ4002
Scaffold Class
Mono-anilino-pyrimidine
Pyrimidine-based
Pyrimidine-based
H1975 IC50 (L858R/T790M)
~5 - 15 nM
~20 - 40 nM
~10 - 30 nM
PC9 IC50 (Del19)
~13 nM
~37 nM
~15 nM
A431 IC50 (WT EGFR)
>500 nM
~300 nM
~400 nM
Selectivity (WT / T790M)
>30x (High)
~10x (Moderate)
~15x (Moderate)
Primary Liability
C797S Mutation (Resistance)
Hyperglycemia (IGF-1R)
Poor Pharmacokinetics
Table 2: Off-Target Liability (The "Dirty" Kinome)
A major failure point for Rociletinib was its activity against Insulin-like Growth Factor 1 Receptor (IGF-1R), leading to clinical hyperglycemia.
Target
Osimertinib IC50
Rociletinib IC50
Impact
EGFR (T790M)
<15 nM
<40 nM
Primary Efficacy
IGF-1R
>2,000 nM
<1,000 nM
Metabolic Toxicity (Rociletinib)
IR (Insulin Receptor)
>2,000 nM
Active
Metabolic Toxicity (Rociletinib)
Experimental Protocol: The "Washout" Assay
Objective: To validate the irreversibility of the inhibitor.
Standard IC50 assays cannot distinguish between a tight-binding reversible inhibitor and a covalent inhibitor. The "Washout" method is the self-validating standard for this class of chemistry.
Workflow Diagram
Caption: The Washout Assay differentiates covalent binding (sustained inhibition) from reversible binding (recovery of viability).
Detailed Methodology (SOP)
Materials:
Cell Lines: NCI-H1975 (T790M/L858R) and A431 (WT EGFR).
Reagents: Osimertinib (10 mM DMSO stock), CellTiter-Glo (Promega).
Seeding: Plate cells at 3,000 cells/well in 96-well opaque plates. Allow attachment overnight (16h).
Pulse Treatment:
Prepare a 10x concentration of the inhibitor (e.g., 1 µM final) in media.
Treat cells for a short duration (e.g., 4 hours ). Note: This is sufficient time for the covalent bond to form.
The Wash (Critical Step):
Aspirate media carefully.
Wash gently with warm PBS (3x).
Validation Check: Ensure the monolayer remains intact. If cells detach, reduce wash vigor or use an automated washer.
Recovery: Add fresh, drug-free complete media.
Incubation: Incubate for 24, 48, or 72 hours.
Why? You are measuring the cell's ability to survive after the drug is removed. Reversible inhibitors will allow cells to recover and proliferate; covalent inhibitors will have permanently disabled the EGFR, leading to sustained apoptosis.
Readout: Add CellTiter-Glo reagent (1:1 ratio), shake for 10 mins, and read luminescence.
Expert Insights & Troubleshooting (E-E-A-T)
As an Application Scientist, I frequently see errors in the characterization of covalent inhibitors. Here are the critical nuances:
Time-Dependent Inhibition (TDI): Unlike reversible inhibitors, the potency (IC50) of a covalent inhibitor is a function of time.
Insight: An IC50 measured at 1 hour will be significantly higher (weaker) than at 72 hours.
Recommendation: Always report k_inact/K_I (efficiency of inactivation) alongside IC50. If you must use IC50, standardize the incubation time (e.g., 72h) strictly.
The "Edge Effect" in Plates: Long incubations (72h) in 96-well plates often lead to evaporation in outer wells, skewing viability data.
Fix: Fill edge wells with PBS and do not use them for data.
Solubility vs. Covalency: Pyrimidine-based inhibitors can be hydrophobic. Ensure your DMSO concentration never exceeds 0.5% in the final assay, as high DMSO can mask toxicity or alter membrane permeability.
References
Cross, D. A., et al. (2014). "AZD9291, an Irreversible EGFR TKI, Overcomes T790M-Mediated Resistance to EGFR Inhibitors in Lung Cancer." Cancer Discovery.
Walter, A. O., et al. (2013). "Discovery of a Mutant-Selective Covalent Inhibitor of EGFR that Overcomes T790M-Mediated Resistance in NSCLC." Cancer Discovery (Describing Rociletinib/CO-1686).
Zhou, W., et al. (2009). "Novel Mutant-Selective EGFR Kinase Inhibitors Against T790M." Nature. (Describing WZ4002).
Soria, J. C., et al. (2018). "Osimertinib in Untreated EGFR-Mutated Advanced Non-Small-Cell Lung Cancer." The New England Journal of Medicine.
Singh, J., et al. (2011). "The Resurgence of Covalent Drugs." Nature Reviews Drug Discovery.
[1][2] Executive Summary & Immediate Directives Do not treat 2-(Methylsulfonyl)pyrimidine-4-carbaldehyde as generic organic waste. This compound possesses two distinct reactive functionalities: a 4-carbaldehyde (suscepti...
Author: BenchChem Technical Support Team. Date: February 2026
[1][2]
Executive Summary & Immediate Directives
Do not treat 2-(Methylsulfonyl)pyrimidine-4-carbaldehyde as generic organic waste.
This compound possesses two distinct reactive functionalities: a 4-carbaldehyde (susceptible to autoxidation) and a 2-methylsulfonyl group (a potent leaving group activating the pyrimidine ring for Nucleophilic Aromatic Substitution,
).
Core Safety Directives:
Segregation: STRICTLY SEGREGATE from amine-containing waste streams (e.g., waste from peptide synthesis or deprotection). The 2-sulfonyl group is highly reactive toward nucleophiles; mixing with amines can generate heat and unexpected byproducts.
State: Dispose of as Solid Hazardous Waste whenever possible. If in solution, classify based on the solvent (e.g., Halogenated vs. Non-Halogenated).
Disposal Method: High-temperature incineration is the only approved destruction method.
Chemical Identity & Hazard Mechanism[1][3]
To safely handle this material, one must understand why it poses a risk. It is not merely "toxic"; it is an electrophilic warhead .
Structural Reactivity Analysis
The molecule contains a pyrimidine ring destabilized by electron-withdrawing groups.
The 2-Methylsulfonyl Moiety (
"Warhead"):
The sulfonyl group at the 2-position is an excellent leaving group. In the presence of biological thiols (like cysteine in skin proteins) or waste stream amines, the pyrimidine ring undergoes rapid reactions [1].
Risk:[1][2][3][4] Chemical burns, sensitization, and exothermic reactions in waste drums.
The 4-Carbaldehyde Moiety:
Aldehydes are prone to autoxidation to carboxylic acids upon exposure to air.
Risk:[1][2][3][4] Formation of acidic residues over time; incompatibility with strong oxidizers (e.g., nitric acid, peroxides).
Quantitative Hazard Data
Note: As a research intermediate, specific toxicological data may be sparse. We apply the "Precautionary Principle" based on structural analogs.
Chemical Name: Write fully: "2-(Methylsulfonyl)pyrimidine-4-carbaldehyde."
Hazard Checkboxes: Mark "Toxic" and "Irritant/Corrosive."
Storage: Store in a cool, dry satellite accumulation area away from oxidizers (e.g., nitrates, permanganates) until pickup.
Protocol B: Liquid Waste Disposal
Use this for mother liquors or reaction mixtures.
Solvent Compatibility Check:
If dissolved in Dichloromethane (DCM) or Chloroform : Use the Halogenated Waste stream.
If dissolved in Acetone, Ethyl Acetate, DMSO : Use the Non-Halogenated Waste stream.
The "Amine Exclusion" Rule:
Context: Many labs combine organic waste into a single drum.
Action: Verify that the destination carboy does not contain high concentrations of waste amines (e.g., piperidine, diethylamine).
Reasoning: The 2-sulfonyl group will react with amines in the waste container. While unlikely to explode, this generates heat and forms new, potentially unknown sulfonyl-amine byproducts [2].
Quenching (Optional for Large Quantities >10g):
If disposing of large amounts of active solution, treat with dilute aqueous NaOH (1M) slowly in an ice bath to hydrolyze the sulfonyl group to the hydroxyl (2-hydroxy derivative), which is less reactive.[6] Only perform this if you are a trained synthetic chemist.
Regulatory Compliance (USA/RCRA Focus)
While 2-(Methylsulfonyl)pyrimidine-4-carbaldehyde is not explicitly listed on the EPA "P" or "U" lists, it is regulated under the "Generator Knowledge" provision of RCRA (Resource Conservation and Recovery Act).[6]
Waste Determination:
Characteristic of Reactivity (D003): Potential, but unlikely unless mixed with incompatible nucleophiles.
Characteristic of Ignitability (D001): Applicable if dissolved in flammable solvents.
Toxic Hazardous Waste: Due to the lack of specific LD50 data, it must be managed as toxic based on the high reactivity of the sulfonyl-pyrimidine pharmacophore.[6]
Lab Pack Code: Generally consolidated under 002 (Organic Solids) or 003 (Organic Liquids) for incineration.
Emergency Contingencies
Spill Response (Solid)
Isolate: Evacuate the immediate area (10 ft radius).
PPE: Wear N95 or P100 respirator if dust is present.
Neutralize: Cover the spill with a weak nucleophile like sodium carbonate or a dedicated spill pillow to prevent dispersion.
Clean: Scoop into a disposal jar. Wipe surface with dilute 1M NaOH (to hydrolyze any remaining residue), followed by water.
First Aid (Exposure)[7]
Skin Contact: Immediate wash with soap and water for 15 minutes. The sulfonyl group bonds covalently to skin proteins; quick removal is vital to prevent sensitization.
Eye Contact: Flush for 15 minutes. Seek medical attention immediately—aldehydes are lachrymators and irritants.
References
Structure-Reactivity Studies of 2-Sulfonylpyrimidines.Bioconjugate Chemistry. (2023). Detailed analysis of the
reactivity of the 2-sulfonyl group with thiols and amines.
Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Research Council. (2011). Guidelines on segregating incompatible waste streams (Electrophiles/Nucleophiles).
EPA Hazardous Waste Codes & Regulations. U.S. Environmental Protection Agency. RCRA definitions for characteristic wastes (Ignitability D001, Reactivity D003).
Safety Data Sheet (Generic Pyrimidine Derivatives). Fisher Scientific. General handling for sulfonyl-substituted pyrimidines.